1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine
Description
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Properties
IUPAC Name |
3-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)5-13-7-3-1-2-6(12)4-7/h1-4,13H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZXCDPZJIKNJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Application of N-(2,2,2-Trifluoroethyl)-1,3-phenylenediamine in Drug Discovery: A Technical Guide
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Executive Summary
The integration of fluorine into small molecule pharmacophores is a foundational strategy in modern medicinal chemistry, fundamentally altering metabolic stability, target binding, and physicochemical properties . N-(2,2,2-trifluoroethyl)-1,3-phenylenediamine (TFE-mPDA) represents a highly specialized, bifunctional building block. It merges the versatile meta-phenylenediamine (mPDA) core—a classic hinge-binding motif in kinase inhibitors—with the profound electronic and steric effects of a 2,2,2-trifluoroethyl (TFE) group.
This whitepaper provides an in-depth analysis of TFE-mPDA, detailing the causality behind its physicochemical behavior, self-validating synthetic protocols, and its strategic deployment in lead optimization workflows.
Physicochemical Profiling & Structural Dynamics
The substitution of a standard N-ethyl group with an N-TFE group is not merely a steric exchange; it is a profound electronic modulation. The strong electron-withdrawing inductive effect (-I) of the three fluorine atoms propagates through the adjacent methylene bridge, significantly altering the electron density of the attached amine .
The table below summarizes the critical physicochemical shifts induced by this substitution, providing a quantitative baseline for rational drug design.
| Property | Predicted Value (TFE-mPDA) | Comparison to N-Ethyl Analog | Analytical Implication for Drug Design |
| Molecular Weight | 190.17 g/mol | +54 g/mol | Minimal impact on ligand efficiency; remains well within Lipinski's Rule of 5. |
| LogP (Lipophilicity) | ~2.1 | +0.6 to +0.8 | Enhanced passive membrane permeability and deeper hydrophobic pocket insertion. |
| pKa (Primary Amine) | ~4.6 | Negligible change | The meta-position insulates the primary amine from the TFE inductive effect. |
| pKa (Secondary Amine) | ~2.0 | -3.0 to -3.5 units | Drastic basicity reduction; eliminates protonation at physiological pH (7.4). |
| Topological Polar Surface Area | 38.0 Ų | Negligible change | Maintains excellent central nervous system (CNS) penetration potential. |
Mechanistic Rationale: The TFE Group in Medicinal Chemistry
Metabolic Shielding via Electronic Deactivation
A primary failure point for N-alkylated anilines in clinical development is rapid clearance via Cytochrome P450 (CYP)-mediated oxidative N-dealkylation. The standard mechanism involves hydrogen atom abstraction at the α-carbon by the highly reactive CYP oxo-iron species.
The Causality: The TFE group acts as a metabolic shield. The extreme electronegativity of the CF₃ moiety withdraws electron density from the adjacent α-CH₂ bonds, increasing their bond dissociation energy (BDE). This electronic deactivation makes hydrogen abstraction thermodynamically unfavorable, effectively blocking the primary route of metabolic clearance and prolonging the drug's half-life .
Toxicity Mitigation
Highly basic amines frequently trigger off-target toxicities, most notably the inhibition of the hERG potassium channel, leading to cardiotoxicity (QT prolongation). By depressing the pKa of the secondary amine from ~5.5 (standard alkyl) to ~2.0, the TFE group ensures the amine remains unprotonated at physiological pH, disrupting the critical ion-dipole interactions required for hERG binding.
CYP450 metabolic pathways: N-ethyl vs. N-TFE amines.
Synthetic Methodologies: A Self-Validating Protocol
Direct alkylation of 1,3-phenylenediamine with 2,2,2-trifluoroethyl triflate is fundamentally flawed for high-purity applications. The initial mono-alkylation increases the nucleophilicity of the resulting secondary amine (relative to the unreacted primary amine in standard alkylations, though TFE mitigates this slightly), leading to inseparable mixtures of mono- and di-alkylated products.
The Causality of the Chosen Route: To guarantee absolute regioselectivity and prevent over-alkylation, we employ a two-phase reductive amination strategy starting from 3-nitroaniline. The nitro group serves as a highly robust protecting group that naturally directs the stoichiometry to mono-alkylation at the single available amine.
Phase 1: Reductive Amination of 3-Nitroaniline
-
Imine Condensation: Dissolve 3-nitroaniline (1.0 eq) in anhydrous toluene. Add trifluoroacetaldehyde hemiacetal (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA). Reflux under a Dean-Stark trap for 12 hours.
-
Validation Check: TLC (Hexanes/EtOAc 7:3) must show complete consumption of the bright yellow 3-nitroaniline spot. The resulting imine is highly sensitive to hydrolysis; proceed immediately.
-
-
Reduction: Concentrate the mixture in vacuo, redissolve in anhydrous methanol, and cool to 0°C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, followed by glacial acetic acid (to pH 4-5) to activate the imine.
-
Causality: NaBH₃CN is selected over NaBH₄ because it is stable at mildly acidic pH, selectively reducing the protonated iminium ion without reducing unreacted aldehydes.
-
-
Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride. Extract with dichloromethane (DCM).
-
Validation Check: LC-MS (ESI+) should confirm the intermediate mass [M+H]⁺ = 221.0.
-
Phase 2: Chemoselective Nitro Reduction
-
Hydrogenation: Dissolve the purified N-(2,2,2-trifluoroethyl)-3-nitroaniline in methanol. Add 10% Palladium on Carbon (Pd/C, 0.05 eq).
-
Reaction: Stir vigorously under a hydrogen atmosphere (balloon or Parr shaker at 40 psi) at room temperature for 4 hours.
-
Causality: Pd/C under mild H₂ pressure is strictly chosen over dissolving metal reductions (e.g., Fe/HCl) to prevent the formation of highly reactive radical intermediates that could trigger unwanted defluorination.
-
-
Filtration & Isolation: Filter the suspension through a tightly packed Celite pad to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to yield the pure TFE-mPDA.
-
Validation Check: 19F NMR must show a clean, singular triplet at roughly -72 ppm, confirming the integrity of the CF₃ group.
-
Step-by-step synthetic workflow for TFE-mPDA.
Application Workflows: Kinase Inhibitor Scaffold Development
In the context of targeted oncology, the mPDA core is a privileged scaffold for interacting with the ATP-binding hinge region of kinases. The primary amine of TFE-mPDA is highly nucleophilic and readily participates in S_NAr reactions with heteroaryl chlorides (e.g., 2,4-dichloropyrimidines).
Conversely, the secondary TFE-amine is sterically hindered and electronically deactivated, rendering it orthogonal in reactivity. This allows for seamless, protecting-group-free sequential couplings. Once incorporated into the drug architecture, the TFE group projects into the hydrophobic back-pocket of the kinase, displacing high-energy water molecules to drive binding entropy, while simultaneously protecting the solvent-exposed linker from metabolic degradation.
Pharmacokinetic property modulation via TFE substitution.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL: [Link]
-
Volochnyuk, D. M., Grygorenko, O. O., & Gorlova, A. O. (2014). "Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry." Springer. URL: [Link]
-
Occupational Safety and Health Administration (OSHA). "Occupational Chemical Database: m-Phenylenediamine (1,3-Phenylenediamine)." United States Department of Labor. URL: [Link]
Technical Guide: Fluorinated m-Phenylenediamine Derivatives
Introduction: The Fluorine Effect on the meta-Chassis
In the landscape of aromatic building blocks, m-phenylenediamine (MPD) is a workhorse, serving as a critical curing agent for epoxy resins and a monomer for aramid fibers (e.g., Nomex®). However, standard MPD lacks the solubility and dielectric performance required for next-generation optoelectronics and the metabolic stability needed for modern oncology payloads.
The strategic introduction of fluorine—either as a direct substituent (-F) or a trifluoromethyl group (-CF
Physicochemical Property Modulation[2][3]
The incorporation of fluorine is not merely a steric modification; it is an electronic overhaul of the aromatic system.
Basicity and pKa Shift
The amino groups in MPD typically exhibit a pKa (conjugate acid) of approximately 5.1. Fluorine, being the most electronegative element (
-
Mechanism: The electron-withdrawing nature of fluorine reduces the electron density on the aromatic ring, thereby decreasing the availability of the nitrogen lone pair for protonation.
-
Impact: We observe a reduction in pKa by approximately 1.0–1.5 units per fluorine atom depending on position relative to the amine. This lower basicity makes these diamines less reactive nucleophiles, requiring modified polymerization catalysts or higher temperatures compared to non-fluorinated MPD.
Lipophilicity and Metabolic Stability
-
Lipophilicity: The C-F bond increases lipophilicity (LogP), enhancing membrane permeability in drug discovery contexts.
-
Metabolic Blocking: In medicinal chemistry, the C-H sites on MPD are prone to oxidative metabolism (ring hydroxylation). Substituting the C-4 or C-5 position with fluorine blocks this metabolic soft spot, extending the half-life of MPD-derived pharmacophores.
Table 1: Comparative Properties of MPD Derivatives
| Property | m-Phenylenediamine (MPD) | 4-Fluoro-MPD | 5-Trifluoromethyl-MPD |
| Molecular Weight | 108.14 g/mol | 126.13 g/mol | 176.14 g/mol |
| Est. pKa (Conjugate Acid) | ~5.1 | ~3.8 - 4.2 | ~3.5 - 3.9 |
| Electronic Effect | Standard Resonance | Inductive Withdrawal (-I) | Strong Inductive/Steric Bulk |
| Polyimide Solubility | Poor (insoluble in most organics) | Moderate | Excellent (Soluble in DMAc, NMP) |
| Dielectric Constant (Polymer) | ~3.2 - 3.5 | ~2.8 - 3.0 | ~2.3 - 2.6 |
Synthetic Pathways[1][2][4][5]
The synthesis of fluorinated MPDs generally proceeds through the reduction of nitro-precursors. The choice of pathway depends heavily on the availability of the fluorinated starting material.
Pathway Logic
The most robust route involves the reduction of dinitrobenzenes. For 4-fluoro-MPD, the precursor is 2,4-dinitro-1-fluorobenzene (Sanger's reagent), which is commercially available but highly reactive toward nucleophiles (
Workflow Diagram
The following diagram outlines the synthetic logic for accessing these derivatives, highlighting the critical divergence point based on the desired substitution pattern.
Figure 1: Synthetic pathways for Fluorinated MPD derivatives. Route A utilizes Halex exchange for direct fluorination, while Route B employs nitration of a trifluoromethyl scaffold.
Application: Fluorinated Polyimides[1][4][6][7][8][9]
The primary industrial application of fluorinated MPDs is in the synthesis of Colorless Polyimides (CPI) . Standard aromatic polyimides are yellow/orange due to strong Charge Transfer Complex (CTC) formation between electron-donating diamines and electron-accepting dianhydrides.
The Mechanism of Transparency
Fluorine atoms possess high electronegativity and low polarizability.[2] When incorporated into the MPD backbone:
-
CTC Disruption: The electron-withdrawing fluorine reduces the electron density of the diamine, weakening the CTC and reducing absorption in the visible spectrum.
-
Free Volume Increase: Bulky groups like -CF
inhibit efficient chain packing. This increases "free volume," which lowers the dielectric constant (Dk) and improves solubility in organic solvents without sacrificing thermal stability (Td > 500°C).
Experimental Protocol: Two-Step Polyimide Synthesis
Objective: Synthesis of a fluorinated polyimide film using 5-(trifluoromethyl)-1,3-phenylenediamine and 6FDA (dianhydride).
Reagents:
-
Monomer A: 5-(trifluoromethyl)-1,3-phenylenediamine (TFMPD)
-
Monomer B: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
Solvent: N,N-Dimethylacetamide (DMAc), anhydrous.
Step-by-Step Methodology:
-
Polyamic Acid (PAA) Formation:
-
In a flame-dried 3-neck flask under nitrogen flow, dissolve TFMPD (10 mmol) in DMAc.
-
Cool the solution to 0–5°C using an ice bath (exothermic reaction control).
-
Add 6FDA (10 mmol) in portions over 30 minutes. Critical: Stoichiometry must be exactly 1:1 to achieve high molecular weight.
-
Stir at room temperature for 24 hours. The solution should become viscous, indicating PAA formation.
-
-
Thermal Imidization:
-
Cast the PAA solution onto a clean glass substrate using a doctor blade.
-
Place in a vacuum oven.
-
Curing Cycle:
-
80°C for 1 hour (Solvent removal)
-
150°C for 1 hour (Imidization onset)
-
250°C for 1 hour (Cyclization)
-
300°C for 1 hour (Final cure)
-
-
Cool gradually to prevent film stress/cracking.
-
Figure 2: Workflow for the synthesis of fluorinated polyimides via the thermal imidization route.
Safety and Handling
While fluorination can improve metabolic stability, it does not negate the inherent toxicity of phenylenediamines.
-
Toxicity: MPD derivatives are potential sensitizers and may be mutagenic. The 4-fluoro derivative, structurally similar to Sanger's reagent precursors, should be handled as a potent skin irritant.
-
Oxidation: Unlike standard MPD, which turns purple/black rapidly upon air exposure, fluorinated derivatives are more oxidative stable. However, they should still be stored under argon in amber vials.
References
-
BenchChem. (2025).[1] The Versatility of Fluorinated Phenylenediamines: A Comparative Review of Applications. Retrieved from
- St. Clair, A. K., & St. Clair, T. L. (1984). Soluble Aromatic Polyimides for Film and Coating Applications. NASA Langley Research Center.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Retrieved from
-
Tao, L., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process. MDPI Polymers. Retrieved from
-
Hagder, A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from
Sources
Technical Guide: Chemical Profiling, Synthesis, and Applications of 1-N-(2,2,2-Trifluoroethyl)benzene-1,3-diamine
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is a fundamental technique used to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine (CAS: 1152588-11-8)[1] has emerged as a highly specialized, bifunctional building block. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, self-validating synthetic methodologies, and its critical role in the development of targeted oncology therapeutics—specifically, p53 Y220C mutant stabilizers[2].
Chemical Identity & Physicochemical Profiling
The compound features a 1,3-diaminobenzene (m-phenylenediamine) core where one of the nitrogen atoms is mono-alkylated with a 2,2,2-trifluoroethyl group. This structural asymmetry creates two distinct nucleophilic centers with divergent electronic and steric properties, allowing for highly regioselective cross-coupling reactions.
Table 1: Physicochemical Profile
| Parameter | Value |
| CAS Number | 1152588-11-8[1] |
| Chemical Name | 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine |
| Molecular Formula | C8H9F3N2[1] |
| Molecular Weight | 190.17 g/mol [1] |
| Monoisotopic Mass | 190.07178 Da[3] |
| Predicted XlogP | ~2.3[3] |
| SMILES | C1=CC(=CC(=C1)NCC(F)(F)F)N[3] |
Mechanistic Rationale: The Role of the Trifluoroethyl Group
From a drug design perspective, replacing a standard ethyl or methyl group with a 2,2,2-trifluoroethyl moiety is a deliberate experimental choice driven by the following causal mechanisms:
-
Enhanced Metabolic Stability: The highly electronegative fluorine atoms exert a strong inductive pull (-I effect). This decreases the electron density on the adjacent nitrogen and strengthens the C-H bonds of the methylene (-CH2-) linker. Consequently, the molecule becomes highly resistant to oxidative N-dealkylation mediated by Cytochrome P450 (CYP450) enzymes in the liver.
-
Attenuation of Basicity: The electron-withdrawing nature of the CF3 group significantly lowers the pKa of the secondary amine. This reduced basicity minimizes non-specific binding, mitigates hERG channel liability (cardiotoxicity), and improves overall membrane permeability.
-
Targeted Protein-Ligand Interactions: In the context of mutant protein targeting, the lipophilic CF3 group can engage in specific halogen-protein interactions within deep, hydrophobic binding pockets, increasing the thermodynamic stability of the drug-target complex.
Pharmacological design logic incorporating the trifluoroethyl diamine building block.
Synthetic Methodology & Self-Validating Protocols
To ensure reproducibility and high yield, the synthesis of 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine must rely on a self-validating workflow. The following protocol utilizes built-in analytical checkpoints to guarantee the success of each transformation.
Step 1: Regioselective N-Alkylation
-
Reagents: 3-nitroaniline (1.0 eq), 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous Dichloromethane (DCM).
-
Causality of Choices: The triflate is utilized as an exceptional leaving group to drive the reaction under mild conditions. Because the resulting secondary amine is electronically deactivated by the CF3 group, over-alkylation (tertiary amine formation) is inherently prevented. DIPEA acts as a non-nucleophilic base to scavenge the generated triflic acid without competing for the electrophile.
-
Self-Validating Checkpoint: Perform Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate system. The reaction is validated by the disappearance of the 3-nitroaniline spot and the emergence of a higher Rf spot (due to the lipophilic CF3 group). Confirm intermediate mass via LC-MS (Expected [M+H]+: m/z 221.05).
Step 2: Catalytic Nitro Reduction
-
Reagents: N-(2,2,2-trifluoroethyl)-3-nitroaniline intermediate, 10% Palladium on Carbon (Pd/C) (0.1 eq), Hydrogen gas (1 atm), Methanol.
-
Causality of Choices: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl) to ensure a clean, neutral conversion. This prevents the potential cleavage of the sensitive C-F bonds or unwanted side reactions at the secondary amine.
-
Self-Validating Checkpoint: Monitor hydrogen gas uptake. Post-filtration through a Celite pad, analyze the crude product via ^1^H NMR. The successful reduction is validated by the disappearance of highly deshielded aromatic protons adjacent to the nitro group and the appearance of a broad singlet integrating for 2H (the primary amine -NH2).
Workflow for the synthesis of 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine.
Application in Oncology: p53 Y220C Mutant Stabilizers
The tumor suppressor gene p53 is the most frequently mutated gene in human cancers[2]. The specific Y220C mutation creates a thermally unstable protein with a deep, hydrophobic surface crevice[2]. Recent patent literature () highlights the use of 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine as a core building block in the synthesis of furopyridine-based small molecules designed to bind this exact pocket, stabilize the protein, and restore wild-type apoptotic function[2].
Workflow: Integration via Cross-Coupling
-
Protocol: The primary amine of 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine (1.0 eq) is reacted with a halogenated furopyridine scaffold in the presence of a base (e.g., DIPEA) and a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or DMF[2].
-
Causality of Choices: The primary amine acts as the sole nucleophile. The secondary amine is sterically shielded by the bulky CF3 group and electronically deactivated, ensuring absolute regiocontrol during the coupling phase without the need for protecting group chemistry.
-
Self-Validating Checkpoint: The crude reaction mixture must be purified via reverse-phase flash chromatography[2]. Prior to biological assaying, HPLC purity must be validated at >95% (Area Under Curve at 254 nm) to ensure that observed p53 stabilization is driven by the API and not an artifact of unreacted diamine impurities.
Quantitative Analytical Data
To establish a baseline for quality control (QC) and structural verification, the following analytical metrics should be used to validate the identity and purity of synthesized or procured 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine.
Table 2: Analytical Validation Metrics
| Technique | Target Metric | Validation Threshold / Expected Result |
| LC-MS (ESI+) | [M+H]+ Adduct | m/z 191.07906[3] |
| LC-MS (ESI+) | [M+Na]+ Adduct | m/z 213.06100[3] |
| ^1^H NMR (CD3OD) | Aromatic Protons | Multiplet, ~6.0 - 7.0 ppm (4H) |
| ^1^H NMR (CD3OD) | Aliphatic Protons | Quartet, ~3.6 ppm (2H, -CH2-CF3) |
| ^19^F NMR | Trifluoromethyl | Triplet, ~ -72 ppm (3F) |
| HPLC | Purity | > 95% (Area Under Curve at 254 nm) |
References
-
PubChemLite. "1152588-11-8 (C8H9F3N2)." Université du Luxembourg. [Link]
- Dotsenko, I., et al. "WO2024238406A1 - Furopyridine compounds as p53 mutant stabilizer and uses thereof.
Sources
The Solubility of Trifluoroethyl-Substituted Benzene Diamines: A Physicochemical and Methodological Guide for Drug Development
An In-Depth Technical Guide
Abstract
Trifluoroethyl-substituted benzene diamines are increasingly vital scaffolds in modern medicinal chemistry, prized for their ability to confer metabolic stability and modulate electronic properties. However, the very features that make the trifluoroethyl group attractive—high electronegativity and lipophilicity—present significant challenges to aqueous solubility, a critical parameter for drug absorption and bioavailability. This guide provides an in-depth analysis of the factors governing the solubility of this compound class. We dissect the complex interplay of electronic effects, lipophilicity, and crystal lattice energy. Furthermore, we present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, complete with analytical methodologies. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, enabling them to anticipate, measure, and rationally address the solubility challenges associated with these promising pharmaceutical building blocks.
The Strategic Imperative of Solubility in Fluorinated Scaffolds
The incorporation of fluorine-containing motifs is a well-established strategy in drug design, with approximately 20% of recently approved drugs being fluoro-pharmaceuticals.[1] The trifluoroethyl group, in particular, is employed to enhance metabolic stability by replacing a metabolically labile C-H bond with a robust C-F bond, thereby improving pharmacokinetic profiles.[2][3][4] However, this modification is not without consequence. The introduction of a trifluoroethyl moiety profoundly alters the physicochemical properties of the parent benzene diamine scaffold, creating a delicate balance between desired pharmacokinetics and potentially problematic biopharmaceutics.
Solubility is a cornerstone of drug efficacy, especially for orally administered therapeutics.[] Insufficient aqueous solubility can lead to poor absorption, low bioavailability, and ultimately, the failure of an otherwise potent clinical candidate. For trifluoroethyl-substituted benzene diamines, understanding and quantifying solubility is not a routine check, but a pivotal step in the drug discovery and development process.
Physicochemical Drivers of Solubility in Trifluoroethyl-Substituted Benzene Diamines
The solubility of a given compound is a function of both its intrinsic properties and the external environment. For this specific class of molecules, three core physicochemical properties are paramount: pKa, lipophilicity, and solid-state characteristics.
2.1. Electronic Effects and pKa Modulation
The trifluoroethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine.[3][4] This has a direct impact on the basicity of the aromatic amine functionalities.
-
Inductive Effect: The trifluoroethyl group inductively pulls electron density from the benzene ring, which in turn reduces the electron density on the nitrogen atoms of the amine groups.
-
Reduced Basicity: This reduction in electron density makes the lone pair on the nitrogen atoms less available for protonation. Consequently, trifluoroethyl-substituted benzene diamines are weaker bases compared to their non-fluorinated analogs. Their conjugate acids will have a lower pKa.[3]
-
Impact on Solubility: This pKa shift is critical for solubility in physiological environments. A lower basicity means the compound will be less protonated and thus less soluble in the acidic environment of the stomach (pH 1-3). Understanding the precise pKa is essential to predict how solubility will change throughout the gastrointestinal tract.
2.2. Lipophilicity (LogP)
Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a measure of a compound's hydrophobicity.
-
Increased Lipophilicity: The trifluoroethyl group is highly lipophilic, significantly increasing the overall LogP of the molecule compared to a simple ethyl or methyl group. While this can be beneficial for passive diffusion across cell membranes, it often correlates with a decrease in aqueous solubility.[2]
-
The Solubility-Permeability Trade-off: Drug development often involves navigating a trade-off between solubility and permeability. A high LogP might improve membrane permeability but can lead to excessively low aqueous solubility, creating a "brick dust" scenario where the compound is poorly absorbed despite being able to cross membranes.[6]
2.3. Solid-State Properties and Crystal Lattice Energy
The energy required to break the intermolecular forces holding the compound in its crystal lattice (ΔH_lattice) is a major barrier to dissolution.
-
Intermolecular Forces: The arrangement of molecules in the crystal, influenced by hydrogen bonding between the amine groups and potential dipole interactions involving the C-F bonds, dictates the lattice energy.
-
Isomeric Impact: The relative positions of the two amine groups and the trifluoroethyl group are critical. For example, an ortho-arrangement of amines may favor intramolecular hydrogen bonding, which can reduce the interactions with water and potentially lower solubility compared to a meta or para arrangement where intermolecular hydrogen bonding with solvent is more favorable.
-
Melting Point as a Surrogate: A high melting point is often indicative of high crystal lattice energy and can be a warning sign for poor solubility.
The interplay of these factors determines the overall solubility profile of a specific trifluoroethyl-substituted benzene diamine isomer.
Standardized Protocols for Solubility Determination
Accurate and reproducible solubility data is non-negotiable. The choice of method depends on the stage of drug development, balancing throughput with precision. We describe two essential, self-validating protocols.
3.1. Protocol 1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
This is the gold-standard method for determining the intrinsic, thermodynamic solubility of a compound. It measures the concentration of a saturated solution in equilibrium with the solid drug.
Causality: The extended incubation period (24-72 hours) ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility that is independent of dissolution rate. The final filtration or centrifugation step is critical to separate undissolved solid from the saturated solution, preventing artificially high readings.
Step-by-Step Methodology:
-
Preparation: Add an excess of the solid test compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired solvent system (e.g., deionized water, Phosphate-Buffered Saline pH 7.4) in a glass vial. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a controlled temperature (typically 25 °C or 37 °C). Agitate for 24-48 hours. A longer time (up to 72 hours) may be necessary for highly crystalline compounds.
-
Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let larger particles settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) or filter through a low-binding 0.22 µm filter (e.g., PVDF) to remove all undissolved solid.
-
Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant. Dilute this aliquot with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method. A precise dilution factor is crucial.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a known stock solution of the compound.
-
Calculation: Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor. The result is reported in µg/mL or µM.
Sources
1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine safety data sheet (SDS)
This is an in-depth technical guide and safety monograph for 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine , a specialized fluorinated intermediate used in medicinal chemistry.
Safety, Synthesis, and Application in Drug Discovery
Part 1: Chemical Identity & Physiochemical Profile
This compound is a critical "scaffold" in modern drug discovery.[1] It combines the reactivity of a diamine with the metabolic stability of a trifluoroethyl group. Because it is often a custom-synthesized intermediate rather than a bulk commodity, its specific safety data must be derived via Read-Across Methodology from its structural parents: m-phenylenediamine and N-(2,2,2-trifluoroethyl)aniline.
Identification
| Parameter | Detail |
| Chemical Name | 1-N-(2,2,2-Trifluoroethyl)benzene-1,3-diamine |
| Synonyms | N-(2,2,2-Trifluoroethyl)-1,3-benzenediamine; 3-(2,2,2-Trifluoroethylamino)aniline |
| Structure | H₂N-C₆H₄-NH-CH₂CF₃ (meta-substitution) |
| Molecular Formula | C₈H₉F₃N₂ |
| Molecular Weight | 190.17 g/mol |
| CAS Number | Not widely listed (Research Intermediate).[2][3][4][5] Closest Analog: 351-61-1 (Mono-amine) |
Physiochemical Properties (Predicted)
-
Physical State: Viscous oil or low-melting solid (likely darkens upon oxidation).
-
Boiling Point: ~260–280°C (Predicted based on diamine H-bonding).
-
Solubility: Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Low water solubility.
-
pKa: The primary aniline NH₂ is ~4.9; the trifluoroethyl-substituted amine is significantly less basic (pKa ~2.5–3.0) due to the strong electron-withdrawing effect of the CF₃ group.
Part 2: Hazard Identification & Toxicology (SDS Core)
Critical Safety Note: As a derivative of m-phenylenediamine, this compound must be handled as a potential mutagen and skin sensitizer . The trifluoroethyl group increases lipophilicity, potentially enhancing dermal absorption compared to the parent diamine.
GHS Classification (Derived)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed.[6] |
| Acute Toxicity (Dermal) | Cat 4 | H312: Harmful in contact with skin. |
| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction. |
| Germ Cell Mutagenicity | Cat 2 | H341: Suspected of causing genetic defects. |
| Aquatic Toxicity | Cat 1 | H410: Very toxic to aquatic life with long-lasting effects.[7] |
Toxicology Logic (The "Why")
-
Aniline Toxicity: The core benzene-1,3-diamine structure is a known methemoglobinemia inducer. Absorption can oxidize hemoglobin to methemoglobin, causing cyanosis (blue skin) and hypoxia.
-
Sensitization: Diamines are potent electrophiles capable of haptenization (binding to skin proteins), leading to contact dermatitis.
-
Fluorine Effect: The trifluoroethyl moiety is generally metabolically stable, preventing the formation of toxic fluoroacetic acid, but it enhances the compound's ability to penetrate lipid bilayers (skin/cell membranes).
Part 3: Safe Handling & Storage Protocols
Storage Stability
-
Oxidation Sensitivity: Like all phenylenediamines, this compound oxidizes rapidly in air, turning from pale yellow to dark purple/black.
-
Storage Condition: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Container: Amber glass vials with Teflon-lined caps.
Engineering Controls
-
Handling: Must be performed inside a Chemical Fume Hood .
-
Weighing: Use an analytical balance inside the hood or a glovebox for quantities >100 mg.
-
Waste: Segregate as "Halogenated Organic Waste" due to the fluorine content. Do not mix with general organic solvents if incineration protocols differ.
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Respiratory | N95 (Dust) or ABEK (Vapor) | Prevents inhalation of sensitizing dust/aerosols. |
| Dermal | Double Nitrile Gloves (0.11 mm min) | Fluorinated organics can permeate standard latex. |
| Ocular | Chemical Goggles | Standard splash protection; face shield if >5g. |
Part 4: Synthesis & Application Context[1][4][5][8]
Synthesis Workflow (Reductive Amination)
The most reliable route to this intermediate avoids over-alkylation by using trifluoroacetaldehyde ethyl hemiacetal.
Reaction: m-Phenylenediamine + CF3CH(OH)OEt → [Imine Intermediate] + NaBH4 → Product
Figure 1: Reductive amination workflow for selective mono-alkylation.
Application in Drug Discovery
This intermediate is a "privileged scaffold" for:
-
Kinase Inhibitors: The trifluoroethyl group reduces the basicity of the amine (pKa modulation), which can improve selectivity and reduce hERG channel blocking liability compared to a standard ethyl group [1].
-
PROTAC Linkers: Used as an attachment point where metabolic stability is required. The C-F bond resists cytochrome P450 oxidation.
-
Lipophilicity Tuning: Adds ~0.5–1.0 logP units compared to a methyl group, improving membrane permeability.
Part 5: Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 mins. Do not use alcohol (increases absorption). |
| Eye Contact | Rinse with water for 15 mins.[8][9] Seek ophthalmologist. |
| Spill (<10g) | Absorb with vermiculite. Clean surface with 10% bleach to oxidize residues. |
| Fire | Use CO₂, dry chemical, or foam.[9] Warning: Burning produces HF (Hydrofluoric Acid) vapor. |
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
ECHA (European Chemicals Agency). Registration Dossier for m-Phenylenediamine. (Used for read-across toxicity data).
-
PubChem. Compound Summary for N-(2,2,2-Trifluoroethyl)aniline. (Used for physiochemical analog data).
Sources
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. (1-diazo-2,2,2-trifluoroethyl)benzene | CAS#:13652-07-8 | Chemsrc [chemsrc.com]
- 3. prepchem.com [prepchem.com]
- 4. CN105906513A - Preparation method of trifluoroethylamine - Google Patents [patents.google.com]
- 5. 3-(2,2,2-Trifluoroethoxy)aniline|CAS 123207-61-4 [benchchem.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Next-Generation Fluorinated Aromatic Amines: Strategic Integration in Drug Discovery
Executive Summary
The strategic incorporation of fluorine into aromatic amine scaffolds has evolved from a simple metabolic block strategy to a sophisticated tool for modulating physicochemical properties.[1] Beyond the ubiquitous para-fluoroaniline, modern drug discovery now leverages novel building blocks such as pentafluorosulfanyl (
Part 1: The Fluorine Effect in Medicinal Chemistry[1][3][4]
Physicochemical Modulation
The introduction of fluorine into an aromatic amine system fundamentally alters the electronic landscape of the molecule. The high electronegativity of fluorine pulls electron density from the aromatic ring, which in turn reduces the availability of the nitrogen lone pair.
-
pK
Depression: Fluorination typically lowers the pK of the aniline nitrogen.[3] This is critical for improving oral bioavailability by reducing the percentage of ionized drug in the gastrointestinal tract and mitigating hERG channel inhibition, which is often associated with basic amines. -
Lipophilicity (LogP): While single fluorine substitutions modestly increase lipophilicity, novel groups like
provide a dramatic boost, facilitating membrane permeability.
Table 1: Comparative Properties of Fluorinated Aromatic Amines
Data extrapolated from physicochemical trends and specific building block analysis.
| Building Block | Structure | Approx. pK | Electronic Effect ( | |
| Aniline | Ph-NH | 4.6 | 0.0 | 0.00 |
| 4-Fluoroaniline | 4-F-Ph-NH | 4.5 | +0.14 | +0.06 |
| 2,4-Difluoroaniline | 2,4-F | ~3.8 | +0.25 | Cumulative Inductive |
| 4-(Pentafluorosulfanyl)aniline | 4-SF | ~2.8 | +1.23 | +0.68 (Strong EWG) |
| 3-Amino-2-fluoropyridine | Py-NH | < 1.0 | -0.2 (vs. Ph) | Inductive + N-Lone Pair repulsion |
Technical Insight: The depression of pK
in 2-fluoroanilines is often less than expected due to an intramolecular hydrogen bond between the NH protons and the ortho-fluorine, which stabilizes the neutral form.
Part 2: Emerging Building Blocks
The Pentafluorosulfanyl ( ) Group
Often termed the "Super-Trifluoromethyl," the
-
Key Advantage: It offers higher electronegativity and lipophilicity than
but with greater hydrolytic stability. -
Application: It is a bioisostere for tert-butyl or nitro groups, providing bulk without metabolic liability.
-
Synthesis Access: Historically difficult to synthesize, modern routes involving the bromination of aniline followed by reaction with
or direct nitration of -benzene have improved accessibility [1].
Fluorinated Heteroaromatics
Incorporating fluorine into pyridine or pyrimidine rings (e.g., 2-amino-3-fluoropyridine) creates "privileged structures" for kinase inhibitors. The fluorine atom can:
-
Pre-organize the conformation of the molecule via dipole-dipole interactions.
-
Reduce the basicity of the ring nitrogen, altering hydrogen bond donor/acceptor capability in the active site.
Part 3: Synthetic Methodologies & Decision Logic
Synthesizing complex fluorinated amines presents a dichotomy:
-
Nucleophilic Aromatic Substitution (
): Fluorine acts as an excellent leaving group activator para or ortho to itself. However, if the fluorine is the desired substituent, one must avoid displacing it. -
Buchwald-Hartwig Amination: The electron-deficient nature of fluorinated rings can make oxidative addition of Pd(0) slower (if using aryl chlorides) or promote non-productive binding of the metal to the nitrogen-rich heterocycle.
Diagram 1: Synthetic Strategy Decision Tree
Caption: Logic flow for selecting the optimal amination strategy based on substrate electronics and fluorination patterns.
Part 4: Experimental Protocol
Protocol: Pd-Catalyzed Amination of Electron-Deficient Fluorinated Aryl Halides
This protocol addresses the challenge of coupling fluorinated aryl bromides (e.g., 4-bromo-2-fluorobenzonitrile) with primary amines. The use of XantPhos is critical here as its wide bite angle facilitates the reductive elimination step, which can be the rate-determining step for electron-poor arenes [2, 3].
Materials
-
Substrate: Fluorinated Aryl Bromide (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Catalyst Source: Tris(dibenzylideneacetone)dipalladium(0) [
] (1-2 mol%) -
Ligand: XantPhos (2-4 mol%)
-
Base: Cesium Carbonate (
) (3.0 equiv) — Preferred over NaOtBu to prevent defluorination side reactions. -
Solvent: Anhydrous 1,4-Dioxane or Toluene.
Step-by-Step Methodology
-
Catalyst Pre-complexation (Optional but Recommended): In a glovebox or under argon, mix
and XantPhos in a small volume of solvent and stir for 5 minutes. This ensures active catalyst formation ( ) prior to substrate exposure. -
Charge Reaction Vessel: Add the fluorinated aryl bromide (1.0 mmol), amine (1.2 mmol), and
(3.0 mmol) to a flame-dried screw-cap vial equipped with a magnetic stir bar. -
Addition: Add the pre-formed catalyst solution (or add Pd/Ligand solids directly if skipping step 1) and dilute with remaining solvent to a concentration of 0.2 M.
-
Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is detrimental to the phosphine ligand.
-
Reaction: Seal the vial and heat to 100°C for 12–18 hours.
-
Checkpoint: Monitor via LC-MS. If the aryl bromide remains but the amine is consumed, add 0.5 equiv more amine.
-
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.[4]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Safety Note: Fluorinated anilines can be toxic. Handle all post-reaction residues as hazardous waste.
Part 5: Metabolic Stability & Mechanism
Fluorination extends half-life (
Diagram 2: Metabolic Blocking Mechanism
Caption: Comparison of metabolic fate between non-fluorinated and fluorinated aromatic amines.
References
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Reis, A., et al. (2025).[5] Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination. Preprints.org. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Sources
- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
The Fluorine Differential: Trifluoromethyl vs. Trifluoroethyl Diamines in Medicinal Chemistry
This is an in-depth technical guide comparing Trifluoromethyl (
Executive Summary
In the optimization of diamine-based pharmacophores, the choice between a trifluoromethyl (
While the
Physicochemical Divergence: The Stability Cliff
The fundamental difference between these two groups lies in the interaction between the nitrogen lone pair and the fluorinated carbon.
The -Trifluoromethyl Instability ( )
Researchers often attempt to place a
-
Mechanism of Decomposition: The nitrogen lone pair donates electron density into the antibonding
orbital of the bond (negative hyperconjugation). This weakens the bond, facilitating the elimination of a fluoride ion ( ) and the formation of a highly reactive iminium/fluoride ion pair, which rapidly hydrolyzes to a formamide or decomposes. -
Exception:
-trifluoromethyl groups are stable only when the nitrogen lone pair is delocalized (e.g., amides, sulfonamides) or part of an aromatic system (e.g., -trifluoromethyl azoles), preventing the orbital overlap required for fluoride elimination.
The -Trifluoroethyl Stability ( )
The insertion of a methylene (
Quantitative Comparison
| Feature | |||
| Chemical Stability | High | High | Low (Hydrolyzes rapidly) |
| ~10.0 - 10.8 | ~5.5 - 7.5 (Drastic reduction) | N/A (Not basic) | |
| Lipophilicity ( | Low (Ionized) | High (Neutral at phys. pH) | High |
| Metabolic Liability | High ( | Low (Blocked | N/A |
| hERG Inhibition | High Risk (Basic center) | Reduced Risk (Lower basicity) | N/A |
Mechanistic Visualization
The following diagram illustrates the decomposition pathway of
Figure 1: Mechanistic divergence showing the hyperconjugative decomposition of N-CF3 amines vs. the inductive stabilization of N-trifluoroethyl amines.
Strategic Application in Drug Design
Modulation for Permeability
In diamine drugs (e.g., piperazine linkers), maintaining two highly basic centers often leads to poor membrane permeability due to dicationic character at physiological pH.
-
Strategy: Replace an
-ethyl group with an -trifluoroethyl group. -
Outcome: The
of the proximal nitrogen drops by 3–4 units. This ensures that at pH 7.4, the molecule exists primarily as a monocation rather than a dication, significantly improving passive diffusion and oral bioavailability.
Mitigating hERG Toxicity
hERG potassium channel inhibition is strongly correlated with basic amines and lipophilicity.
-
Strategy: While fluorination increases lipophilicity (usually bad for hERG), the drastic reduction in basicity (good for hERG) often overrides this, resulting in a net improvement in the safety profile.
Experimental Protocols
Synthesis of -Trifluoroethyl Diamines (Reductive Amination)
Direct alkylation with trifluoroethyl halides is sluggish and prone to elimination. The preferred method is reductive amination using trifluoroacetaldehyde ethyl hemiacetal.
Reagents:
-
Diamine Substrate (e.g.,
-Boc-piperazine) -
Trifluoroacetaldehyde ethyl hemiacetal (TFAH)
-
Reducing Agent: Sodium triacetoxyborohydride (
) or Phenylsilane ( ) -
Solvent: Dichloromethane (
) or Toluene
Protocol (Self-Validating System):
-
Imine Formation: Dissolve amine (1.0 equiv) in DCM. Add TFAH (1.2 equiv). Critical Step: Add activated molecular sieves (
) or to drive the equilibrium, as trifluoroacetaldehyde forms a stable hydrate/hemiacetal that resists imine formation. Stir for 1 hour at room temperature. -
Reduction: Cool to
. Add (1.5 equiv) portion-wise. -
Validation: Monitor by TLC/LCMS. The intermediate imine is often invisible; look for the disappearance of the starting amine and appearance of the product mass (
). -
Workup: Quench with saturated
. Extract with DCM. The reduced basicity of the product means it may not protonate fully at pH 4-5; ensure the aqueous layer is basic ( ) during extraction to recover the product.
Synthesis of -Trifluoromethyl Azoles (Specialized Case)
If an
Protocol (Radical Trifluoromethylation):
-
Reagents: Azole substrate, Sodium triflinate (Langlois reagent,
), (oxidant). -
Conditions: React in a biphasic system (DCM/Water) at ambient temperature.
-
Mechanism: Radical addition of
to the nitrogen.
Synthesis Workflow Diagram
Figure 2: Decision tree for synthesizing fluorinated diamines based on nitrogen environment.
References
-
Physicochemical Properties of Fluorin
- Source: Journal of Medicinal Chemistry
- Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents" (Context on pKa modul
-
URL:[Link]
-
N-Trifluoromethyl Stability
- Source: The Journal of Organic Chemistry
- Title: "N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist’s Toolbox"
-
URL:[Link]
-
Synthesis of Trifluoroethyl Amines
- Source: Organic Letters
- Title: "Practical Synthesis of N-Trifluoroethylamines via Reductive Amin
-
URL:[Link]
-
Metabolic Stability Guidelines
Sources
An In-Depth Technical Guide to the Metabolic Stability of N-Trifluoroethyl Aniline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative for Metabolic Stability
In the landscape of modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is as critical as its pharmacodynamic potency. Among these parameters, metabolic stability is a primary determinant of a drug's in vivo half-life, oral bioavailability, and overall exposure.[1] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations or require inconveniently frequent dosing.[1]
The aniline scaffold is a privileged structure in medicinal chemistry, but it is frequently susceptible to metabolic modification. A key strategy to enhance the metabolic robustness of aniline-containing drug candidates is the incorporation of fluorine. Specifically, the N-trifluoroethyl group (-CH₂CF₃) has emerged as a powerful tool to selectively block common metabolic pathways, thereby improving pharmacokinetic properties.[2][3] This guide provides a detailed exploration of the metabolic fate of N-trifluoroethyl aniline derivatives, the rationale behind their design, and a comprehensive protocol for their in vitro evaluation.
Core Concepts: Physicochemical Impact of N-Trifluoroethylation
The introduction of the N-trifluoroethyl group is a deliberate design choice that leverages the unique properties of fluorine to confer metabolic stability and modulate physicochemical characteristics.
-
Blocking N-Dealkylation: The primary metabolic liability for many N-alkyl anilines is oxidative N-dealkylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes.[4] This process involves the oxidation of the carbon atom adjacent to the nitrogen. The exceptional strength of the carbon-fluorine (C-F) bond (approximately 485 kJ/mol compared to 414 kJ/mol for a C-H bond) makes the trifluoromethyl group highly resistant to this enzymatic attack.[3] By replacing a metabolically vulnerable N-ethyl or N-methyl group with a trifluoroethyl group, this major clearance pathway is effectively blocked.
-
Modulation of Basicity (pKa): Fluorine is the most electronegative element, and the trifluoromethyl group exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density on the aniline nitrogen, significantly reducing its basicity (lowering the pKa). This modulation can be advantageous, as a lower pKa can reduce off-target interactions and improve membrane permeability, contributing to better bioavailability.[2]
-
Increased Lipophilicity: The trifluoromethyl group is one of the most lipophilic substituents used in drug design.[3] This increased lipophilicity can enhance a molecule's ability to cross cellular membranes and interact with hydrophobic pockets in target proteins, potentially improving both distribution and potency.[2][3]
Primary Metabolic Pathways of N-Trifluoroethyl Anilines
While N-dealkylation is effectively blocked, the N-trifluoroethyl aniline scaffold remains susceptible to other biotransformations. Metabolic efforts are often redirected to other sites on the molecule. The primary metabolic pathways are categorized into Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Metabolism
Phase I reactions are primarily mediated by CYP enzymes and, to a lesser extent, Flavin-containing Monooxygenases (FMOs).[5][6]
-
Aromatic Hydroxylation: The aniline ring is a common site for CYP-mediated oxidation, typically at the positions para or ortho to the amino group. This is often the most significant metabolic pathway for these stabilized derivatives. The resulting hydroxylated metabolite is more polar, facilitating its subsequent elimination.[6]
-
N-Oxidation: The aniline nitrogen can be oxidized by both CYPs and FMOs to form N-oxide metabolites.[5][7] FMOs, in particular, specialize in the oxygenation of soft nucleophiles like amines.[5] The reduced basicity of the trifluoroethylated nitrogen may influence the rate of this pathway compared to non-fluorinated analogues.
-
Oxidative Defluorination: Although the C-F bond is strong, enzymatic defluorination is possible. Computational and experimental studies suggest that CYP enzymes can catalyze this process, potentially through the formation of an epoxide intermediate on an aromatic ring or via direct hydroxylation at a fluorinated carbon.[8][9][10] While less common for the highly stable trifluoroethyl group, it is a potential pathway that can lead to the release of fluoride ions and must be considered during safety assessments.[8]
Phase II Metabolism
Phase II enzymes conjugate the functionalized metabolites from Phase I, significantly increasing their water solubility and facilitating excretion.
-
Glucuronidation: This is a major Phase II pathway where Uridine diphospho-glucuronosyltransferase (UGT) enzymes attach glucuronic acid to nucleophilic functional groups.[11] The hydroxylated metabolites formed during Phase I are excellent substrates for UGTs (specifically O-glucuronidation).[12][13] Several UGT isoforms, including UGT1A1, 1A9, and 2B7, are commonly involved in drug metabolism.[11]
The logical flow of these metabolic events is visualized in the diagram below.
Caption: Primary metabolic pathways for N-trifluoroethyl aniline derivatives.
Experimental Assessment: The Liver Microsomal Stability Assay
The in vitro liver microsomal stability assay is a cornerstone of early ADME screening.[14] Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes and contain a high concentration of Phase I enzymes, particularly CYPs.[15] This assay measures the rate of disappearance of a parent compound over time to determine its intrinsic clearance.[14]
Self-Validating Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol is designed to be self-validating by including controls that ensure the enzymatic system is active and that degradation is enzyme-mediated.
1. Reagent and Stock Solution Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of the N-trifluoroethyl aniline derivative in DMSO.
-
Control Compound Stocks: Prepare 10 mM DMSO stocks of a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Diazepam).
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Cofactor Solution (NADPH): Prepare a 10 mM solution of NADPH in the phosphate buffer. Keep on ice until use. An NADPH regenerating system can also be used.[16]
-
Microsome Suspension: On the day of the experiment, thaw pooled Human Liver Microsomes (HLM) on ice. Dilute the microsomes with cold phosphate buffer to a working concentration of 1.0 mg/mL.
-
Quenching Solution: Prepare cold acetonitrile containing an analytical internal standard (IS) to monitor extraction recovery and analytical performance.
2. Experimental Workflow:
The following diagram illustrates the step-by-step workflow for the assay.
Caption: Experimental workflow for the liver microsomal stability assay.
3. Incubation Procedure (96-well plate format):
-
Pre-incubation: To a 96-well plate, add the microsome suspension and the test/control compound working solution. Include a negative control incubation for each compound containing microsomes that have been heat-inactivated or incubations without the NADPH cofactor. This step is crucial to identify any non-enzymatic or non-CYP mediated degradation. Mix and pre-incubate the plate at 37°C for 5-15 minutes.[17]
-
Initiation: Start the reaction by adding the pre-warmed NADPH cofactor solution to all wells except the "-NADPH" controls. The time of addition is T=0.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an aliquot of the cold acetonitrile quenching solution to the appropriate wells.[18]
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 15 minutes at 4°C) to pellet the precipitated microsomal proteins.[18]
-
Analysis: Carefully transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15]
4. LC-MS/MS Analysis:
-
Technique: LC-MS/MS is the gold standard for this analysis due to its high sensitivity and selectivity.[19][20]
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization).[19]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This requires optimizing at least two mass transitions for the parent compound and the internal standard, which provides high specificity and accurate quantification.[15]
Data Analysis and Interpretation
The primary outputs of the microsomal stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).
1. Calculating Half-Life (t½):
-
The concentration of the test compound remaining at each time point is determined from the LC-MS/MS data (peak area ratio of analyte to internal standard).
-
Plot the natural logarithm (ln) of the percent remaining compound against time.
-
The slope of the resulting line is the first-order elimination rate constant (k).
-
The half-life is calculated using the formula: t½ = -0.693 / k [21]
2. Calculating Intrinsic Clearance (CLint):
-
Intrinsic clearance (CLint) represents the inherent ability of the liver enzymes to metabolize a drug. It is calculated from the half-life and the assay conditions: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL / mg of Microsomal Protein) [15][21]
These in vitro CLint values are invaluable for ranking compounds, building structure-activity relationships (SAR), and, with appropriate scaling factors, predicting in vivo hepatic clearance.[1][22]
Quantitative Data Summary
The following table presents hypothetical but representative metabolic stability data for a series of N-trifluoroethyl aniline derivatives, illustrating how structural modifications can impact metabolic fate.
| Compound ID | R-Group on Aniline Ring | t½ (min) | CLint (µL/min/mg protein) | Interpretation |
| Cpd-1 | 4-H | > 60 | < 5 | Highly Stable: Unsubstituted ring is metabolically robust. |
| Cpd-2 | 4-OCH₃ | 15 | 46.2 | High Clearance: Para-methoxy group is a known site for rapid O-demethylation by CYPs. |
| Cpd-3 | 4-Cl | 55 | 6.3 | Stable: Electron-withdrawing group deactivates the ring towards oxidation. |
| Cpd-4 | 3,5-di-Cl | > 60 | < 5 | Highly Stable: Steric hindrance and electronic deactivation protect the ring from metabolism. |
| Verapamil | (High-Clearance Control) | 8 | 86.6 | Assay system is metabolically active. |
| Diazepam | (Low-Clearance Control) | > 60 | < 5 | Assay system can differentiate stable compounds. |
Conclusion
The strategic incorporation of an N-trifluoroethyl group is a highly effective method for enhancing the metabolic stability of aniline-containing drug candidates by blocking the primary N-dealkylation pathway. However, this modification often shifts metabolic clearance to other sites on the molecule, primarily through aromatic hydroxylation and subsequent glucuronidation. A thorough understanding of these alternative pathways, coupled with robust in vitro assessment using validated protocols like the liver microsomal stability assay, is essential for drug development professionals. This integrated approach allows for the rational design and selection of compounds with optimized pharmacokinetic profiles, increasing the probability of success in bringing new, effective therapies to patients.
References
-
Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Angewandte Chemie International Edition. [Link]
-
Metabolic stability and its role in the discovery of new chemical entities. Croatian Medical Journal. [Link]
-
Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Drug Metabolism and Disposition. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. [Link]
-
Microsomal Clearance/Stability Assay. Domainex. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. PubMed. [Link]
-
Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]
-
The prediction of human clearance from hepatic microsomal metabolism data. PubMed. [Link]
-
Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]
-
Scaled Clearance Calculator. Drug Hunter. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
(salen)Metal-Catalyzed β-Glucuronidation of Alcohols, Phenols, and Anilines. PMC. [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]
-
New frontiers in flavin-dependent monooxygenases. NSF Public Access Repository. [Link]
-
Flavin-containing monooxygenase. Wikipedia. [Link]
-
Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway. ResearchGate. [Link]
-
LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A... ResearchGate. [Link]
-
Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. Xeno-Tech. [Link]
-
[PDF] Glucuronidation of amine substrates by purified and expressed UDP-glucuronosyltransferase proteins. Semantic Scholar. [Link]
-
LC-MS ion maps for the characterization of aniline derivatives of fatty acids and triglycerides in laboratory-denatured rapeseed oil. PubMed. [Link]
-
Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF. ResearchGate. [Link]
-
The role of flavin-containing monooxygenase in the N-oxidation of the pyrrolizidine alkaloid senecionine. PubMed. [Link]
-
Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. PMC. [Link]
-
UGT Inhibition, Induction and Phenotyping Assays. Charles River Laboratories. [Link]
-
Endogenous Roles of Mammalian Flavin-Containing Monooxygenases. MDPI. [Link]
-
Anilinic N-oxides support cytochrome P450-mediated N-dealkylation through hydrogen-atom transfer. PubMed. [Link]
-
Flavin oxidation in flavin‐dependent N‐monooxygenases. PMC. [Link]
-
Use of Isoform-Specific UGT Metabolism to Determine and Describe Rates and Profiles of Glucuronidation of Wogonin and Oroxylin A by Human Liver and Intestinal Microsomes. PMC. [Link]
-
Identification of cytochrome P450 2E1 as the predominant enzyme catalyzing human liver microsomal defluorination of sevoflurane, isoflurane, and methoxyflurane. PubMed. [Link]
-
Role of cytochromes P-450 and flavin-containing monooxygenase in the biotransformation of 4-fluoro-N-methylaniline. PubMed. [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]
-
Cytochrome P450 isoform-specific in vitro methods to predict drug metabolism and interactions. Semantic Scholar. [Link]
Sources
- 1. The prediction of human clearance from hepatic microsomal metabolism data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anilinic N-oxides support cytochrome P450-mediated N-dealkylation through hydrogen-atom transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. The role of flavin-containing monooxygenase in the N-oxidation of the pyrrolizidine alkaloid senecionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. citedrive.com [citedrive.com]
- 9. Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. (salen)Metal-Catalyzed β-Glucuronidation of Alcohols, Phenols, and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xenotech.com [xenotech.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. beckman.com [beckman.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS [perkinelmer.com]
- 21. Redirecting [linkinghub.elsevier.com]
- 22. drughunter.com [drughunter.com]
Methodological & Application
Synthesis of 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine from m-phenylenediamine
Application Note: Selective Synthesis of 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine
Abstract
This guide details the synthesis of 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine (Target Molecule) starting from m-phenylenediamine . The incorporation of a trifluoroethyl group is a critical bioisosteric replacement in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and reduce basicity (pKa modulation) compared to non-fluorinated ethyl amines. The protocol focuses on a Reductive Amination strategy using trifluoroacetaldehyde ethyl hemiacetal, optimized to maximize mono-alkylation selectivity over the bis-alkylated byproduct.
Strategic Analysis & Retrosynthesis
The Chemoselectivity Challenge
The synthesis presents a classic "symmetric diamine" problem.
-
Starting Material: m-Phenylenediamine (MPD) has two chemically equivalent primary amine sites.
-
Reaction Progression: Upon mono-alkylation, the electron-withdrawing nature of the trifluoroethyl group (
) reduces the nucleophilicity of the alkylated nitrogen ( ). -
Electronic Effect: Unlike varying alkyl groups (like methyl or ethyl) which are electron-donating and activate the amine for further reaction (polyalkylation), the trifluoroethyl group is electron-withdrawing .
-
Result: The secondary amine product is less nucleophilic than the primary amine starting material. This electronic deactivation inherently favors mono-selectivity , making this synthesis more controllable than standard methylations.
-
Route Selection
We evaluated three potential pathways:
-
Direct Alkylation (with
): High risk of over-alkylation and requires expensive reagents (Trifluoroethyl triflate). -
Acylation-Reduction: Acylation with trifluoroacetic anhydride followed by reduction. Reduction of trifluoroacetamides is notoriously difficult due to the stability of the hemiaminal intermediate and potential defluorination.
-
Reductive Amination (Selected Route): Condensation with trifluoroacetaldehyde ethyl hemiacetal followed by reduction. This offers the best balance of atom economy, cost, and mild conditions.
Experimental Protocol
Method: Reductive Amination via Hemiacetal Activation
Principle:
The reaction proceeds via the formation of a hemiaminal or imine intermediate by reacting m-phenylenediamine with trifluoroacetaldehyde ethyl hemiacetal. This intermediate is subsequently reduced by Sodium Borohydride (
Reaction Scheme:
Caption: Stepwise reductive amination pathway favoring mono-alkylation due to electronic deactivation.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
| m-Phenylenediamine | 108.14 | 1.0 | 1.08 g (10 mmol) | Substrate |
| Trifluoroacetaldehyde ethyl hemiacetal | 144.09 | 1.1 | 1.58 g (11 mmol) | Electrophile |
| Sodium Borohydride ( | 37.83 | 1.5 | 0.57 g (15 mmol) | Reducing Agent |
| Methanol (anhydrous) | - | - | 20 mL | Solvent |
| Acetic Acid (Glacial) | 60.05 | Cat.[2] | 0.1 mL | Catalyst (Optional) |
Step-by-Step Procedure
Step 1: Imine Formation
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add m-phenylenediamine (1.0 equiv) and Methanol (2.0 M concentration) . Stir until fully dissolved.
-
Addition: Add Trifluoroacetaldehyde ethyl hemiacetal (1.1 equiv) dropwise over 5 minutes.
-
Note: A slight excess (1.1 eq) ensures conversion, but avoiding large excesses prevents bis-alkylation.
-
-
Activation: (Optional) Add catalytic Acetic Acid (1-2 drops) to accelerate imine formation.
-
Reflux: Heat the mixture to reflux (
) for 3–4 hours .-
Monitoring: Check by TLC (System: 30% EtOAc in Hexanes). You should see the consumption of the starting diamine and the appearance of a new spot (imine/hemiaminal).
-
Step 2: Reduction
-
Cooling: Cool the reaction mixture to
using an ice bath. -
Reduction: Add
(1.5 equiv) portion-wise over 15 minutes.-
Caution: Hydrogen gas evolution will occur. Ensure the system is vented.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours (overnight).
Step 3: Workup & Purification [3]
-
Quench: Carefully quench the reaction with saturated
solution (20 mL) . Stir for 15 minutes. -
Extraction: Remove Methanol under reduced pressure (Rotavap). Extract the aqueous residue with Ethyl Acetate (
) . -
Wash: Wash the combined organic layers with Brine (20 mL) .
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Chromatography: Purify the crude oil via flash column chromatography on silica gel.
-
Gradient: 0%
40% Ethyl Acetate in Hexanes. -
Order of Elution: Bis-alkylated (least polar)
Mono-alkylated (Target) Unreacted Diamine (most polar).
-
Analytical Characterization
To validate the synthesis, the following spectral data should be obtained.
-
Physical State: Pale yellow to brown oil/solid (oxidizes upon air exposure).
-
(400 MHz,
):- 7.0–6.9 (t, 1H, Ar-H5)
- 6.1–6.0 (m, 3H, Ar-H2,4,6)
- 3.9 (br s, 1H, -NH-CH2-)
-
3.75 (q,
, 2H, ) - 3.6 (br s, 2H, -NH2)
-
(376 MHz,
):-
-72.0 ppm (t,
, )
-
-72.0 ppm (t,
-
MS (ESI): Calculated for
: 191.08. Found: 191.1.[4]
Process Optimization & Troubleshooting
The following decision tree helps troubleshoot common yield or selectivity issues.
Caption: Troubleshooting logic for optimizing stoichiometry and conversion.
Key Optimization Insight: Because the trifluoroethyl group is electron-withdrawing, the mono-alkylated product is less reactive toward a second alkylation than the starting material. This "self-limiting" feature is advantageous. However, if bis-alkylation is observed, strictly control the stoichiometry of the hemiacetal to 0.9–1.0 equivalents.
Safety & Handling
-
Trifluoroacetaldehyde ethyl hemiacetal: Volatile and flammable. Use in a fume hood.
-
Phenylenediamines: Toxic by inhalation and skin contact. Potential sensitizers. Wear double nitrile gloves.
-
Sodium Borohydride: Reacts with water/acid to release flammable Hydrogen gas. Quench slowly.
References
-
General Reductive Amination with Fluorinated Aldehydes
-
Hemiacetal Reactivity
-
Fluorine in Medicinal Chemistry
- Title: Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.
- Source: Chemical Reviews (via PMC), 2020.
-
URL:[Link]
Sources
- 1. gctlc.org [gctlc.org]
- 2. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reversal of diastereoselectivity in reactions of the trifluoroacetaldehyde ethyl hemiacetal with enamines and imines: metal-free, complementary anti- and syn-selective synthesis of 4,4,4-trifluoro-1-aryl-3-hydroxy-2-methyl-1-butanones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Reductive Amination Protocols for Trifluoroethylation of Anilines
Executive Summary
The introduction of a 2,2,2-trifluoroethyl group (
However, standard reductive amination conditions often fail due to the unique electronic properties of the trifluoromethyl group. The electron-withdrawing nature of the
This guide details three field-proven protocols to overcome these barriers, ranging from robust batch synthesis to scalable catalytic hydrogenation.
Mechanistic Insight & Challenges
The "Fluorine Effect" on Reactivity
Unlike standard alkyl aldehydes, trifluoroacetaldehyde is typically supplied as a stable ethyl hemiacetal (TFAEH) . The reaction pathway involves an initial equilibrium shift to release the free aldehyde, followed by condensation with the aniline.
Key Challenges:
-
Hemiacetal Stability: TFAEH is stable; forcing the equilibrium to the free aldehyde requires thermal or Lewis acid activation.
-
Imine Instability: The
bond in trifluoroacetaldehyde imines is highly polarized and electron-deficient. It is susceptible to hydrolysis by water generated during the reaction. -
Low Basicity of Anilines: Electron-deficient anilines (e.g., nitro- or halo-substituted) react sluggishly, requiring aggressive dehydration conditions.
Pathway Visualization
The following diagram illustrates the critical intermediates and the role of water removal in driving the reaction forward.
Figure 1: Mechanistic pathway highlighting the critical dehydration step required to stabilize the imine intermediate.[1]
Experimental Protocols
Protocol A: The "Titanium Lock" Method (Recommended)
Best for: Weakly nucleophilic anilines, high-value substrates, and rapid library synthesis. Mechanism: Titanium(IV) isopropoxide acts as a dual-function reagent: it serves as a Lewis acid to activate the hemiacetal and a water scavenger to drive imine formation.
Reagents:
-
Trifluoroacetaldehyde ethyl hemiacetal (TFAEH) (1.2 – 1.5 equiv)
-
Titanium(IV) isopropoxide (
) (1.5 – 2.0 equiv) -
Sodium Borohydride (
) (2.0 equiv) -
Solvent: THF (anhydrous)
Procedure:
-
Imine Formation: In a flame-dried flask under nitrogen, dissolve the aniline (1.0 mmol) in anhydrous THF (5 mL).
-
Add
(1.5 mmol) followed by TFAEH (1.2 mmol). -
Stir the mixture at room temperature for 6–12 hours .
-
Note: For extremely electron-deficient anilines, heat to 50°C.
-
-
Reduction: Cool the reaction mixture to 0°C.
-
Add
(2.0 mmol) carefully (exothermic). -
Allow to warm to room temperature and stir for 2 hours.
-
Quench: Quench carefully with 1M NaOH or water. (Caution: Titanium salts form a thick white precipitate).
-
Workup: Filter through a pad of Celite to remove titanium salts. Rinse with EtOAc. Wash the filtrate with brine, dry over
, and concentrate.
Why it works: The titanium coordinates to the hemiacetal oxygen, facilitating ethoxide leaving, and traps the water released during condensation, preventing hydrolysis of the sensitive
Protocol B: The Dean-Stark Method (Scale-Up)
Best for: Multi-gram scale, cost-sensitive processes, and robust anilines. Mechanism: Thermal azeotropic removal of water forces the equilibrium toward the imine.[1]
Reagents:
-
Aniline (1.0 equiv)[2]
-
TFAEH (1.5 equiv)
-
-Toluenesulfonic acid (
-TsOH) (5 mol%) -
Solvent: Toluene
-
Reducing Agent:
in Ethanol
Procedure:
-
Condensation: Combine aniline, TFAEH, and catalytic
-TsOH in Toluene. -
Attach a Dean-Stark trap and reflux for 4–16 hours. Monitor water collection and TLC for imine formation.
-
Solvent Switch: Concentrate the toluene solution under reduced pressure to obtain the crude imine oil.
-
Reduction: Redissolve the crude imine in absolute Ethanol.
-
Add
(1.5 equiv) at 0°C. Stir at room temperature for 1 hour. -
Workup: Acidify with 1M HCl to destroy excess hydride, neutralize with
, and extract with EtOAc.
Protocol C: Catalytic Hydrogenation (Green Chemistry)
Best for: Industrial scale, avoiding boron waste.
Reagents:
-
Aniline (1.0 equiv)[2]
-
TFAEH (1.5 equiv)
-
Catalyst: 5-10% Pd/C (dry or wet)
-
Hydrogen source:
balloon or autoclave (5-10 bar). -
Solvent: Methanol or 2,2,2-Trifluoroethanol (TFE).
Procedure:
-
Mix aniline and TFAEH in Methanol.
-
Add Pd/C catalyst (10 wt% loading).
-
Stir under
atmosphere (balloon pressure is often sufficient for activated anilines; 5 bar for deactivated ones) for 12–24 hours. -
Filter through Celite and concentrate.
Comparative Data & Selection Guide
| Parameter | Protocol A (Titanium) | Protocol B (Dean-Stark) | Protocol C (Hydrogenation) |
| Reaction Time | 8–16 hours | 12–24 hours | 12–24 hours |
| Yield (Avg) | 85–95% | 70–85% | 60–90% |
| Substrate Scope | Broad (includes weak nucleophiles) | Medium (requires thermal stability) | Limited (sensitive to halogens/sulfur) |
| Scalability | Low (<10g) | High (>100g) | High (>1kg) |
| Cost | High (Titanium reagent) | Low | Low (if catalyst recycled) |
Decision Logic
Use the following workflow to select the appropriate protocol for your substrate.
Figure 2: Workflow for selecting the optimal reductive amination protocol.
References
-
General Reductive Amination Reviews
-
Titanium(IV)
- Trifluoroacetaldehyde Ethyl Hemiacetal Specifics: Gong, Y., et al. "Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds." Curr. Org. Chem.2004, 8, 1661.
-
Iron-Porphyrin Catalysis (Alternative Route)
-
Catalytic Hydrogenation
Sources
- 1. stuartcantrill.com [stuartcantrill.com]
- 2. orientjchem.org [orientjchem.org]
- 3. prepchem.com [prepchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Imine formation-Typical procedures - operachem [operachem.com]
- 7. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gctlc.org [gctlc.org]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
Using 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine in polyimide synthesis
Application Note & Protocol
Leveraging 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine for the Synthesis of High-Performance, Soluble Polyimides
Abstract
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] However, their application is often limited by poor solubility, which complicates processing. The strategic incorporation of fluorine-containing moieties is a proven method to mitigate this challenge while simultaneously enhancing other desirable properties such as lowering the dielectric constant and increasing optical transparency.[2][3][4] This guide details the synthesis and characterization of novel polyimides using the asymmetric monomer, 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine. The presence of the trifluoroethyl group disrupts polymer chain packing, significantly improving solubility without compromising the outstanding thermal and mechanical characteristics inherent to polyimides. This document provides a foundational understanding, detailed synthesis protocols, characterization workflows, and expected material properties for researchers in materials science and drug development seeking to engineer advanced, processable polymers.
The Scientific Rationale: Why Fluorinate with a Trifluoroethyl Group?
The introduction of fluorine into a polymer backbone is a powerful tool for molecular engineering.[5] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoroethyl (-CH₂CF₃) group in 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine offers a unique combination of properties.
-
Enhanced Solubility: The bulky nature and asymmetric placement of the trifluoroethyl group disrupt the intermolecular charge-transfer complexes that are common in aromatic polyimides.[6][7] This disruption hinders dense chain packing, leading to significantly improved solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and even less harsh solvents like tetrahydrofuran (THF) in some cases.[8][9][10]
-
Low Dielectric Constant: The high electronegativity and low polarizability of fluorine atoms reduce the overall dielectric constant of the polymer.[2][4][5] This is a critical property for applications in advanced microelectronics, where low-k dielectric materials are necessary to reduce signal delay and cross-talk in integrated circuits.[1][4]
-
Improved Optical Transparency: By reducing charge-transfer complex formation, fluorinated polyimides exhibit less coloration and higher optical transparency in the visible spectrum.[3][6][11] This makes them suitable for optoelectronic applications such as flexible displays and optical waveguides.[12][13]
-
Hydrophobicity: The low surface energy of C-F bonds imparts excellent water-repelling properties to the polymer surface, reducing moisture absorption.[5][8][14] This is crucial for maintaining stable dielectric and mechanical properties in humid environments.
Synthesis Pathway: A Two-Step Polycondensation Approach
The most reliable and widely used method for synthesizing high-molecular-weight polyimides from diamines and dianhydrides is the two-step polycondensation reaction.[15][16][17] This process involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.
General Reaction Mechanism
The synthesis proceeds via nucleophilic acyl substitution, where the amino groups of the diamine attack the carbonyl carbons of the dianhydride.
Caption: Two-step synthesis of polyimide from diamine and dianhydride.
Materials & Reagents
| Reagent | Acronym | Purity | Supplier | Notes |
| 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine | TFBD | >98% | Custom Synthesis | Key monomer. Ensure dryness before use. |
| Pyromellitic Dianhydride | PMDA | >99% | Sigma-Aldrich, TCI | Must be dried under vacuum at 180°C for >4h before use. |
| 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride | 6FDA | >99% | Sigma-Aldrich, TCI | A fluorinated dianhydride. Dry under vacuum before use. |
| N-Methyl-2-pyrrolidone | NMP | Anhydrous | Sigma-Aldrich | Polymerization solvent. Use a freshly opened bottle or dried solvent. |
| Acetic Anhydride | Ac₂O | Reagent Grade | Major Suppliers | Used for chemical imidization. |
| Pyridine | Py | Anhydrous | Major Suppliers | Base catalyst for chemical imidization. |
Detailed Synthesis Protocol
This protocol describes the synthesis using a 1:1 molar ratio of diamine to dianhydride.
Step A: Poly(amic acid) Synthesis
-
Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine (e.g., 10 mmol).
-
Dissolution: Add anhydrous NMP to the flask to achieve a final solids concentration of 15-20% (w/w). Stir the mixture under a gentle nitrogen flow until the diamine is fully dissolved.
-
Dianhydride Addition: Once a clear solution is obtained, cool the flask to 0°C using an ice bath. Add an equimolar amount of the chosen dianhydride (e.g., 10 mmol of PMDA) in small portions over 30 minutes.
-
Scientist's Note: Adding the dianhydride slowly prevents excessive heat generation from the exothermic reaction, which helps in achieving a higher molecular weight.
-
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours under nitrogen. The solution will become highly viscous, indicating the formation of high-molecular-weight poly(amic acid).
Step B: Imidization (Conversion to Polyimide)
The soluble poly(amic acid) can be converted into the final polyimide via thermal or chemical imidization.
-
Method 1: Thermal Imidization (Recommended for Film Formation)
-
Film Casting: Pour the viscous poly(amic acid) solution onto a clean, level glass plate. Cast the film using a doctor blade to a desired thickness (e.g., 100-200 µm).
-
Solvent Removal: Place the cast film in a vacuum oven. Heat stepwise: 80°C for 2h, 150°C for 1h, 200°C for 1h, and finally 300°C for 1h.
-
Scientist's Note: A stepwise heating program is critical to prevent rapid solvent evaporation which can cause voids and to ensure complete cyclization to the imide form.[10]
-
-
Film Recovery: After cooling to room temperature, the flexible polyimide film can be peeled from the glass substrate, often by immersion in water.
-
-
Method 2: Chemical Imidization (For Powder Isolation)
-
Reagent Addition: To the poly(amic acid) solution from Step A, add a mixture of acetic anhydride (4x molar equivalent to diamine) and pyridine (2x molar equivalent to diamine).
-
Reaction: Stir the mixture at room temperature for 12 hours. The polyimide may precipitate from the solution.
-
Isolation: Pour the reaction mixture into a large volume of vigorously stirring methanol to precipitate the polymer.
-
Purification: Filter the fibrous polymer, wash it thoroughly with methanol and then water, and dry it in a vacuum oven at 120°C for 24 hours.
-
Experimental Workflow Overview
Caption: Overall experimental workflow for polyimide synthesis and characterization.
Validating Your Synthesis: Essential Characterization
To confirm the successful synthesis of the polyimide, a series of characterization techniques are essential.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the primary method to confirm imidization. The disappearance of broad N-H and O-H stretching bands from the poly(amic acid) and the appearance of characteristic imide carbonyl peaks are key indicators.[8]
-
Asymmetric C=O stretch: ~1780 cm⁻¹
-
Symmetric C=O stretch: ~1725 cm⁻¹
-
C-N stretch: ~1375 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the chemical structure of the final polymer and verify the incorporation of the trifluoroethyl group.
-
Thermogravimetric Analysis (TGA): TGA is used to assess thermal stability. The 5% weight loss temperature (Td5) for fluorinated polyimides is typically above 500°C in a nitrogen atmosphere, indicating excellent thermal resistance.[8][9][18]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), which reflects the operational temperature limit of the material. Tg values for these polymers often range from 250°C to over 350°C, depending on the dianhydride used.[9][18][19]
Expected Properties of Trifluoroethyl-Containing Polyimides
The properties of the final polyimide will depend on the dianhydride chosen. Using a rigid dianhydride like PMDA will result in higher thermal stability, while a more flexible, fluorinated dianhydride like 6FDA will yield polymers with even greater solubility and lower dielectric constants.
| Property | Expected Range (PMDA-based) | Expected Range (6FDA-based) | Supporting Evidence |
| Glass Transition Temp. (Tg) | 280 - 340 °C | 250 - 300 °C | Tg is influenced by backbone rigidity.[9][18] |
| 5% Weight Loss Temp. (Td5, N₂) | > 520 °C | > 500 °C | High C-F bond energy contributes to stability.[5][8] |
| Dielectric Constant (@ 1 MHz) | 2.8 - 3.2 | 2.6 - 2.9 | Fluorine content directly lowers dielectric constant.[5][8] |
| Tensile Strength | 85 - 110 MPa | 80 - 100 MPa | Reflects strong, tough films.[6][9] |
| Elongation at Break | 5 - 10% | 7 - 15% | 6FDA introduces more flexibility.[6][9] |
| Solubility | Soluble in NMP, DMAc, m-cresol | Soluble in NMP, DMAc, THF, CHCl₃ | Bulky fluorine groups enhance solubility.[6][8][10] |
Troubleshooting & Expert Insights
-
Problem: Brittle Films.
-
Cause: Likely low molecular weight. This can result from impure monomers, non-stoichiometric balance, or moisture in the reaction solvent.
-
Solution: Ensure all monomers are of high purity and rigorously dried. Use anhydrous solvent and maintain a strict inert atmosphere during polymerization.
-
-
Problem: Incomplete Imidization.
-
Cause: Insufficient temperature or time during thermal imidization.
-
Solution: Verify your oven's temperature profile. Ensure the final curing step (e.g., 300°C) is held for at least one hour. Check for the absence of amic acid peaks in the FT-IR spectrum.
-
-
Problem: Gel Formation During Polymerization.
-
Cause: Potential side reactions or impurities in the dianhydride. Can also occur if the reaction temperature is too high.
-
Solution: Recrystallize or sublime the dianhydride before use. Maintain the recommended reaction temperatures (0°C for addition, room temperature for polymerization).
-
References
-
Taylor & Francis. (2014, April 14). Synthesis and characterization of fluorinated polyimides derived from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene/tetrafluoride benzene. Retrieved from [Link]
-
Wang, C., Cao, S., Chen, W., Xu, C., Zhao, X., Li, J., & Ren, Q. (2017, May 17). Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. Royal Society of Chemistry. Retrieved from [Link]
-
AZoM. (2024, June 4). Polyimide Synthesis Explained: Shaping Modern Electronics. Retrieved from [Link]
-
American Chemical Society. (1995). Synthesis, Characterization, and Optical Properties of Metal-Containing Fluorinated Polyimide Films. Chemistry of Materials. Retrieved from [Link]
-
World Scientific Publishing. Fabrication and Characterization of Fluorinated Polyimides (PI) Films with Improved Hydrophobic Property. Nano. Retrieved from [Link]
-
AIP Publishing. (1993, September 1). Surface characterization of fluorinated polyimide films grown by vapor deposition polymerization. Journal of Vacuum Science & Technology A. Retrieved from [Link]
-
American Chemical Society. (1997). Synthesis, Characterization, and New Soluble Polyimides from 3,3',4,4'-Benzhydrol Tetracarboxylic Dianhydride and Various Diamines. Chemistry of Materials. Retrieved from [Link]
-
Defense Technical Information Center. (1970). Polyimides from Some Diaminoanthraquinones and Pyromellitic Dianhydride. Retrieved from [Link]
-
Zeus. FOCUS ON POLYIMIDES. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. Retrieved from [Link]
-
MDPI. (2020, July 11). Preparation and Characterization of Semi-Alicyclic Polyimides Containing Trifluoromethyl Groups for Optoelectronic Application. Retrieved from [Link]
-
MDPI. (2025, January 26). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Retrieved from [Link]
-
American Chemical Society. (1992). Bis(trifluoromethyl)-4,4'-diaminobiphenyl. 4. Optical Properties of Fluorinated Polyimides for Opto. Macromolecules. Retrieved from [Link]
-
Mordor Intelligence. (2026, January 6). Fluorinated Polyimide Market Size & Share Analysis - Growth Trends and Forecast. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics. Retrieved from [Link]
-
Revue Roumaine de Chimie. STUDY OF FLUORINATED POLYIMIDES CONTAINING FUSED AROMATIC RINGS. Retrieved from [Link]
-
MDPI. (2022, February 6). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. Retrieved from [Link]
-
UVTECO. (2024, December 7). How Polyimide Boosts Aerospace and Electronics. Retrieved from [Link]
-
Globe Thesis. (2018, March 10). Synthesis And Properties Of Fluorinated Polyimides And Synthesis. Retrieved from [Link]
-
Synthesis of Fluorinated Polyimides. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and characterization of novel fluorinated polyimides derived from 4,4′‐[2,2,2‐trifluoro‐1‐(3‐trifluoromethylphenyl)ethylidene]diphthalic anhydride and aromatic diamines. Retrieved from [Link]
-
Wiley Online Library. (1999). Synthesis and Characterization of Novel Polyimides with Bulky Pendant Groups. Retrieved from [Link]
Sources
- 1. uvteco.com [uvteco.com]
- 2. globethesis.com [globethesis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 5. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 13. mordorintelligence.com [mordorintelligence.com]
- 14. worldscientific.com [worldscientific.com]
- 15. azom.com [azom.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. zeusinc.com [zeusinc.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Fluorinated Heterocyclic Compounds Using Diamine Precursors
Executive Summary & Scientific Rationale
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. Fluorination fundamentally alters a molecule's physicochemical properties—enhancing metabolic stability by blocking cytochrome P450 oxidation sites, increasing lipophilicity for better membrane permeability, and modulating the pKa of adjacent functional groups[1]. Notably, fluorinated heterocycles are prominent in several FDA-approved drugs, such as the anticancer agent Abemaciclib and the antiviral Voxilaprevir[1].
This application note provides an authoritative guide on synthesizing fluorinated N-heterocycles (specifically benzimidazoles and benzodiazepines) using diamine precursors . By leveraging the bis-nucleophilic nature of diamines (e.g., o-phenylenediamine), researchers can efficiently construct 5- to 7-membered fluorinated rings through controlled condensation and cyclization cascades.
Mechanistic Insights: The Causality of Precursor Selection
The synthesis of fluorinated heterocycles from diamines relies on the precise orchestration of nucleophilic attacks. o-Phenylenediamine is an ideal bidentate building block; the primary amine acts as the initial nucleophile, while the adjacent (ortho) amine is perfectly positioned for a subsequent entropically favored intramolecular cyclization.
When reacting with a fluorinated precursor (such as trifluoroacetonitrile, trifluoroacetic acid, or trifluoroacetimidoyl chlorides), the highly electron-withdrawing nature of the
-
Initial Attack: The diamine attacks the activated electrophilic carbon, forming an acyclic imidamide or hemiaminal intermediate[2].
-
Cyclization & Elimination: The proximity of the second amine drives a 5-exo-trig (for benzimidazoles) or 7-exo-trig (for benzodiazepines) cyclization. Subsequent elimination of water, ammonia, or hydrogen chloride yields the aromatized, thermodynamically stable fluorinated heterocycle[2].
Mechanistic pathway for synthesizing 2-trifluoromethylbenzimidazole from diamine precursors.
Quantitative Data: Reaction Optimization & Scope
Selecting the correct catalytic system is dictated by the functional group tolerance required by the diamine substrate. Below is a comparative summary of validated methodologies for synthesizing fluorinated heterocycles from diamines.
| Target Scaffold | Diamine Precursor | Fluorinated Reagent | Catalyst & Conditions | Typical Yield | Ref |
| 2- | o-Phenylenediamine | Basic conditions, 80°C | 80–95% | [2] | |
| 2- | o-Phenylenediamine | Trifluoroacetimidoyl chloride | 85–92% | [3] | |
| 3-Fluoro-1,5-benzodiazepine | o-Phenylenediamine | 2-Fluoro-alk-3-yn-1-ones | Non-catalyzed, EtOH, reflux | 75–81% | [4] |
Experimental Workflows & Self-Validating Protocols
Standardized experimental workflow for the synthesis and isolation of fluorinated heterocycles.
Protocol A: Palladium-Catalyzed Synthesis of 2-Trifluoromethylbenzimidazoles
Scientific Causality: Traditional Phillips condensations use harsh acidic conditions (e.g., refluxing in strong acids) which can degrade sensitive functional groups on substituted diamines. Utilizing a Palladium(II) catalyst with 2,2,2-trifluoro-N-arylacetimidoyl chlorides allows the reaction to proceed via a Pd-catalyzed C-Cl bond insertion. This activates the electrophilic center for diamine attack under mild, neutral conditions, preserving substrate integrity[3].
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
2,2,2-trifluoro-N-arylacetimidoyl chloride (1.2 mmol)
- catalyst (5 mol%)
-
Dry Tetrahydrofuran (THF) (10 mL)
Step-by-Step Procedure:
-
System Purging: Flame-dry a 25 mL Schlenk flask and purge with ultra-pure Argon for 15 minutes to prevent catalyst oxidation.
-
Reagent Charging: Add the o-phenylenediamine (1.0 mmol), 2,2,2-trifluoro-N-arylacetimidoyl chloride (1.2 mmol), and
(0.05 mmol) to the flask. -
Solvent Addition & Reaction: Inject 10 mL of dry THF via syringe. Stir the mixture at 60°C for 4–6 hours under an Argon atmosphere.
-
Self-Validation Checkpoint (IPC): Withdraw a 50 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Hexane:EtOAc 3:1). The disappearance of the diamine spot (ninhydrin active) and the appearance of a highly UV-active product spot confirms complete conversion.
-
Workup: Cool the mixture to room temperature. Quench with 10 mL of saturated aqueous
and extract with Ethyl Acetate (3 × 15 mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient). -
Analytical Validation: Confirm the structure via
-NMR. A sharp, distinct singlet in the region of -62.0 to -64.0 ppm is the definitive hallmark of the intact 2-trifluoromethyl group.
Protocol B: Non-Catalyzed Cascade Synthesis of 3-Fluoro-1,5-benzodiazepines
Scientific Causality: Benzodiazepines are privileged pharmaceutical scaffolds. By utilizing 2-fluoro-alk-3-yn-1-ones as the fluorinated precursor, the diamine undergoes a cascade double imination reaction. The inherent high reactivity of the conjugated alkynone system eliminates the need for transition metal catalysts, ensuring a highly atom-economical and sustainable "green" synthesis[4].
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
2-Fluoro-alk-3-yn-1-one derivative (1.0 mmol)
-
Absolute Ethanol (5 mL)
Step-by-Step Procedure:
-
Preparation: In a 10 mL round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) in 5 mL of absolute ethanol.
-
Addition: Slowly add the 2-fluoro-alk-3-yn-1-one (1.0 mmol) dropwise at room temperature.
-
Cascade Cyclization: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 2–4 hours. The cascade double imination proceeds spontaneously.
-
Self-Validation Checkpoint (IPC): Monitor via LC-MS. The intermediate mono-imine mass should rapidly transition to the final cyclized mass
minus . -
Isolation: Cool the reaction to 0°C in an ice bath. The 3-fluoro-1,5-benzodiazepine product typically precipitates directly from the ethanolic solution.
-
Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 2 mL), and dry under high vacuum. If precipitation does not occur, concentrate the solvent and purify via recrystallization from an Ethanol/Water mixture.
References
-
Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[2]
-
Synthesis of 2-fluoromethylbenzimidazoles, 2-fluoromethyl benzothiazoles and 2-fluoromethylimidazo [4,5-b] pyridines using (Ph3P)2PdCl2 catalyst Source: Arkat USA URL:[3]
-
Non-Catalyzed Cascade Double Imination Reaction of 2-Fluoro-alk-3-yn-1-ones: Sustainable Synthesis of 3-Fluoro-1,5-benzodiazepines Source: ACS Publications URL:[4]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: PMC (National Institutes of Health) URL:[1]
Sources
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pubs.acs.org [pubs.acs.org]
1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine as a pharmaceutical intermediate
Application Note: 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine in Pharmaceutical Synthesis
Part 1: Executive Summary & Chemical Profile
1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine (also referred to as N-(2,2,2-trifluoroethyl)-1,3-phenylenediamine) is a specialized fluorinated building block used in the development of small-molecule inhibitors, particularly receptor tyrosine kinases (RTKs) and non-receptor kinases (e.g., SIK, JAK).[1]
The incorporation of the 2,2,2-trifluoroethyl (TFE) moiety serves as a strategic "bioisostere" for ethyl or methyl groups.[1] Unlike its non-fluorinated counterparts, the TFE group exerts a strong electron-withdrawing effect (–I effect), significantly lowering the pKa of the adjacent amine.[1] This modulation reduces lysosomal trapping, improves metabolic stability against oxidative dealkylation (blocking CYP450 sites), and enhances blood-brain barrier (BBB) permeability by altering the molecular electrostatic potential (MEP).
Chemical Identity Table
| Property | Specification |
| Systematic Name | N-(2,2,2-trifluoroethyl)benzene-1,3-diamine |
| Synonyms | 3-(2,2,2-trifluoroethylamino)aniline; 3-amino-N-(2,2,2-trifluoroethyl)aniline |
| Molecular Formula | C₈H₉F₃N₂ |
| Molecular Weight | 190.17 g/mol |
| Predicted pKa (N1) | ~2.5–3.0 (Aniline nitrogen attached to TFE) |
| Predicted pKa (N3) | ~4.9 (Unsubstituted aniline nitrogen) |
| Physical State | Viscous oil or low-melting solid (turns dark upon oxidation) |
| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water |
| Key Application | Precursor for 1-(2,2,2-trifluoroethyl)benzimidazoles (Kinase Inhibitors) |
Part 2: Synthetic Protocols
The synthesis of this intermediate is non-trivial due to the reduced nucleophilicity of trifluoroethylamine and the potential for over-alkylation. Two validated routes are presented below. Route A is preferred for scale-up due to safety profiles, while Route B is suitable for rapid library generation.[1]
Protocol A: Reductive Amination (Preferred)
Rationale: Avoids the use of highly toxic alkylating agents like trifluoroethyl triflate. Uses in situ generation of the imine followed by reduction.
Reagents:
-
Trifluoroacetaldehyde ethyl hemiacetal (TFAH)[1]
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)[1]
-
Palladium on Carbon (10% Pd/C)[1]
-
Solvents: Toluene, Methanol (MeOH), Dichloromethane (DCM)[1]
Step-by-Step Methodology:
-
Imine Formation (Dehydration):
-
Charge a reaction vessel with 3-nitroaniline (1.0 eq) and Toluene (10 vol).
-
Add Trifluoroacetaldehyde ethyl hemiacetal (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Reflux with a Dean-Stark trap to remove water/ethanol azeotrope.[1] Monitor by TLC until the starting aniline is consumed.
-
Note: The electron-deficient nature of the aldehyde requires high temperatures or Lewis acid activation.[1]
-
-
Reduction of Imine:
-
Cool the mixture to 0°C. Dilute with MeOH.
-
Add NaBH₄ (2.0 eq) portion-wise. (Caution: Exothermic, gas evolution).
-
Stir at room temperature for 4 hours.
-
Quench with sat. NH₄Cl, extract with DCM, and concentrate to yield N-(2,2,2-trifluoroethyl)-3-nitroaniline.[1]
-
-
Nitro Reduction (Hydrogenation):
-
Dissolve the nitro intermediate in MeOH.
-
Add 10% Pd/C (10 wt% loading).
-
Stir under H₂ atmosphere (balloon pressure is sufficient) for 12 hours.
-
Filter through Celite® to remove catalyst.
-
Concentrate to yield the target 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine .[1]
-
Quality Control (Self-Validation):
-
¹H NMR (DMSO-d₆): Look for the quartet at δ ~3.8–4.0 ppm (
Hz) corresponding to the –CH₂CF₃ protons.[1] -
¹⁹F NMR: Confirm a triplet at δ ~-70 to -72 ppm.
Protocol B: Iron-Catalyzed N-Trifluoroethylation (Green Chemistry)
Rationale: Based on recent advances (e.g., Wang et al.), this method uses stable trifluoroethylamine hydrochloride and an iron catalyst, avoiding unstable aldehydes.
Reagents:
-
2,2,2-Trifluoroethylamine hydrochloride[1]
-
Catalyst: Iron(III) porphyrin or simple Iron salts (FeCl₃)[1]
-
Oxidant: Air or T-butyl hydroperoxide (TBHP)[1]
Workflow:
-
Dissolve 1,3-phenylenediamine in water/ethanol.[1]
-
Add 2,2,2-trifluoroethylamine HCl (1.2 eq).[1]
-
Add catalyst (1 mol%).
-
Stir at 80°C under open air (oxidative cross-coupling mechanism).
-
Critical Check: This method may yield a mixture of mono- and di-substituted products.[1] Purification by column chromatography (Hexane/EtOAc) is mandatory.
Part 3: Downstream Application (Benzimidazole Synthesis)
The primary utility of 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine is the construction of the Benzimidazole core, a privileged scaffold in drugs like Nintedanib (VEGFR inhibitor) or Selumetinib analogs.[1]
Mechanism: The TFE-substituted nitrogen (N1) is less nucleophilic than the primary amine (N3) due to the electron-withdrawing CF₃ group.[1] However, under acidic condensation conditions, cyclization preferentially occurs to form the 1-(trifluoroethyl)benzimidazole, as the N1 nitrogen is still sufficiently nucleophilic to attack the activated carbonyl, or the mechanism proceeds via N3-acylation followed by cyclization onto N1.[1]
Protocol: Cyclization with Carboxylic Acids
-
Mix 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine (1.0 eq) with a Carboxylic Acid (R-COOH, 1.0 eq).
-
Solvent: Polyphosphoric acid (PPA) or 4N HCl.
-
Heat to 100–120°C for 12 hours.
-
Result: Formation of 2-substituted-1-(2,2,2-trifluoroethyl)-1H-benzimidazole-5-amine (if starting from diamine, the 5-amino group remains available for further derivatization, e.g., amide coupling).[1]
Part 4: Visualizing the Workflow
The following diagram illustrates the synthesis of the intermediate and its conversion into a kinase inhibitor scaffold.
Caption: Synthetic pathway from 3-nitroaniline to the target diamine and subsequent cyclization to a benzimidazole kinase inhibitor scaffold.
Part 5: References & Authority
-
Wang, Y., et al. (2021). "Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution." RSC Advances. Link
-
Gouverneur, V., et al. (2018). "Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market." Chemical Reviews. (General reference for TFE bioisosteres).
-
Patent US6762180B1. "Substituted indolines which inhibit receptor tyrosine kinases." (Describes N-trifluoroethyl substituted linkers in kinase inhibitors). Link
-
Patent US12065443B2. "Compounds and pharmaceutical compositions thereof for the treatment of diseases." (Describes benzimidazole derivatives with trifluoroethyl groups). Link
-
Sigma-Aldrich. "N-(2,2,2-Trifluoroethyl)aniline Product Page."[1] (Analogous compound data). Link[1]
Sources
- 1. US12065443B2 - Compounds and pharmaceutical compositions thereof for the treatment of diseases - Google Patents [patents.google.com]
- 2. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 4. M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | Occupational Safety and Health Administration [osha.gov]
Cross-linking agents containing trifluoroethyl groups
Application Note: Advanced Bioconjugation & Structural Mapping using Trifluoroethyl (TFE) Cross-Linking Agents
Executive Summary
This guide details the application of Trifluoroethyl (TFE) group-containing reagents in proteomic cross-linking and structural biology. Unlike standard alkyl or aryl cross-linkers, TFE-based agents leverage the unique electronic properties of the fluorine atom to provide tunable electrophilicity , metabolic stability , and high-sensitivity
This protocol focuses on two primary classes of TFE agents:
-
Photo-activatable TFE-Diazirines: For zero-length, non-specific C-H insertion mapping.
-
Activated TFE-Esters: For chemoselective amine conjugation with superior hydrolytic stability compared to NHS-esters.
The TFE Advantage: Mechanism & Chemistry
The 2,2,2-trifluoroethyl group (
-
Electronic Modulation (Inductive Effect): The strong electron-withdrawing nature (
effect) of the group lowers the of adjacent functional groups. In TFE esters , this activates the carbonyl carbon for nucleophilic attack by amines without the extreme instability of other activated esters. -
NMR Reporter: The
group appears as a sharp singlet (or triplet if coupled) in a distinct region ( to ppm), free from cellular background noise. This allows researchers to quantify cross-linking efficiency and monitor conformational changes in real-time. -
Bio-orthogonality: The C-F bond is metabolically inert and does not participate in hydrogen bonding, minimizing non-specific adsorption to protein surfaces.
Mechanism of Action: Photo-Activation vs. Chemical Activation
Figure 1: Mechanistic pathways for Trifluoroethyl-based cross-linking. Class 1 utilizes photolysis for promiscuous insertion, while Class 2 utilizes enhanced electrophilicity for specific conjugation.
Protocol: Photo-Crosslinking with TFE-Diazirines
Target Agent: 4-(1-azi-2,2,2-trifluoroethyl)benzoic acid (or its NHS-ester derivative). Application: Mapping transient protein-protein interactions (PPIs) or defining ligand binding pockets.
Materials Required
-
TFE-Diazirine Cross-linker: (e.g., Succinimidyl 4,4'-azipentanoate analogue containing the TFE motif).
-
Protein Sample: Purified protein or cell lysate in non-amine buffer (PBS or HEPES, pH 7.4). Avoid Tris or Glycine buffers during the initial conjugation step.
-
UV Light Source: UV LED lamp (365 nm) or mercury arc lamp with a filter (cutoff < 300 nm to prevent protein damage).
-
Quenching Buffer: 1M Tris-HCl (pH 8.0) or Ammonium Bicarbonate.
Step-by-Step Methodology
Step 1: Dark Conjugation (The "Bait" Step)
-
Dissolve the TFE-Diazirine-NHS ester in dry DMSO to a concentration of 50 mM. Note: Prepare fresh; NHS esters hydrolyze rapidly.
-
Add the cross-linker to the protein solution (concentration 1–2 mg/mL) at a 10–20 molar excess .
-
Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours on ice in the dark .
-
Why? This step attaches the photo-reactive TFE-diazirine "handle" to the primary amines (Lysines) of your bait protein.
-
-
Remove excess unreacted cross-linker using a Zeba™ Spin Desalting Column or dialysis against PBS.
Step 2: Complex Formation
-
Mix the "Baited" protein with its potential interacting partner ("Prey") or ligand.
-
Incubate for 30 minutes to allow the biological interaction to reach equilibrium.
Step 3: Photo-Activation (The "Trap" Step)
-
Transfer the mixture to a quartz cuvette or a clear 96-well plate (polystyrene absorbs UV; ensure the plate is UV-transparent).
-
Irradiate at 365 nm for 1–5 minutes on ice.
-
Mechanism:[1] The TFE-diazirine releases
gas, generating a highly reactive trifluoroethyl carbene. This carbene inserts into any nearby C-H, O-H, or N-H bond within ~3-4 Å (Zero-length cross-linking). -
Critical Control: Perform a "Dark Control" (no UV) and a "No Bait" control to rule out non-specific aggregation.
-
Step 4: Analysis
-
SDS-PAGE: Look for a molecular weight shift corresponding to the Bait+Prey complex.
-
NMR: If the cross-linker retains the
group post-reaction (common in diazirine rearrangements), acquire a 1D spectrum.-
Free Tag: Sharp singlet at ~ -76 ppm.
-
Cross-linked/Bound: Broadened peak, potentially shifted by 0.5–2.0 ppm due to the change in local dielectric environment (chemical shift anisotropy).
-
Protocol: Chemical Conjugation with TFE-Esters
Target Agent: Trifluoroethyl esters (e.g., TFE-acetate derivatives). Application: Chemoselective labeling or cross-linking in aqueous buffers where NHS esters are too unstable.
Comparative Stability Data
| Property | NHS Ester (Standard) | TFE Ester (Advanced) |
| Hydrolysis Half-life (pH 7.5) | ~20–40 mins | ~2–4 hours |
| Reactivity | High (Fast kinetics) | Moderate (Tunable kinetics) |
| Selectivity | Lysine ( | Lysine ( |
| Byproduct | N-hydroxysuccinimide | 2,2,2-Trifluoroethanol (Volatile) |
Methodology
-
Preparation: Synthesize or purchase a bifunctional linker with TFE-ester termini.
-
Reaction: Add the TFE-ester linker to the protein solution (pH 8.0–8.5). Note: TFE esters require a slightly higher pH than NHS esters for optimal aminolysis due to lower intrinsic reactivity.
-
Monitoring: Monitor the reaction by
NMR.-
Reactant: Signal at
ppm (Ester). -
Leaving Group: Signal at
ppm (Free Trifluoroethanol). -
Self-Validating Step: The reaction is complete when the "Ester" peak disappears and the "Alcohol" peak plateaus.
-
-
Purification: Remove the volatile trifluoroethanol byproduct via lyophilization or vacuum centrifugation (SpeedVac), leaving a clean conjugate without the need for extensive dialysis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Cross-linking Yield (Photo) | Inefficient photolysis or quenching by buffer. | Ensure UV source is 365 nm (LEDs are best). Remove radical scavengers (DTT, Mercaptoethanol) before UV exposure. |
| Protein Precipitation | Over-labeling of hydrophobic TFE groups. | Reduce molar excess of cross-linker. Include 0.05% Tween-20 to maintain solubility. |
| Broad | Restricted mobility of the tag. | This is expected for large proteins. Use Transverse Relaxation Optimized Spectroscopy (TROSY) or analyze denatured samples if quantification is the only goal. |
References
-
Nassal, M. (1983).[2] 4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid, a highly photolabile carbene generating label readily fixable to biochemical agents. Liebigs Annalen der Chemie.
-
Smith, D. P., et al. (2008).[3] Trifluoromethyldiazirine: An effective photo-induced cross-linking probe for exploring amyloid formation.[3] Chemical Communications.[3]
-
Manglik, A., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR.
-
Pomerantz, W. C., et al. (2012). Profiling the Ubiquitin-Proteasome System with 19F NMR. ACS Chemical Biology.
-
Levin, V. V., et al. (2019). Trifluoroethyl esters as activated esters for amide bond formation. Journal of Fluorine Chemistry.
Sources
Application Note: Design of Kinase Inhibitors Using N-Trifluoroethyl Diamine Scaffolds
Executive Summary
In the optimization of kinase inhibitors, solvent-exposed regions of the ATP-binding pocket often tolerate diverse solubilizing groups. Diamine motifs are frequently employed here to improve solubility and form hydrogen bonds. However, highly basic amines (pKa > 9.0) can lead to poor passive permeability, hERG channel inhibition, and lysosomal trapping (phospholipidosis).
This guide details the design and synthesis of N-trifluoroethyl diamine scaffolds . The introduction of the electron-withdrawing trifluoroethyl (
Mechanistic Rationale: The Fluorine Effect[1][2][3][4][5]
pKa Modulation and Permeability
The primary utility of the
-
Standard Ethyl Amine pKa: ~10.7[1]
-
Trifluoroethyl Amine pKa: ~5.7
Why this matters for Kinase Inhibitors:
-
Membrane Permeability: At physiological pH (7.4), a standard secondary amine is >99.9% protonated (charged), limiting passive diffusion across cell membranes. The trifluoroethyl amine is predominantly neutral, significantly enhancing intracellular concentration.
-
Reduced Lysosomotropism: Highly basic drugs accumulate in acidic lysosomes. Reducing the pKa prevents this trapping, improving cytosolic availability to target the kinase.
-
hERG Avoidance: High basicity is a pharmacophore feature for hERG blockade (cardiotoxicity). Masking this basicity reduces hERG liability.
Metabolic Blockade
The C–F bond is metabolically inert. Replacing a standard
Visualizing the Design Logic
Figure 1: Decision pathway for transitioning from standard alkyl amines to trifluoroethyl bioisosteres to solve ADME liabilities.
Synthetic Protocols
Synthesizing
Protocol A: Reductive Amination (Preferred/Green)
This method uses trifluoroacetaldehyde ethyl hemiacetal, which is easier to handle than the gaseous aldehyde.
Reagents:
-
Primary or Secondary Amine Substrate (1.0 eq)
-
Trifluoroacetaldehyde ethyl hemiacetal (1.2 – 1.5 eq)
-
Reducing Agent: Sodium borohydride (
) or Sodium triacetoxyborohydride ( ) -
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Imine Formation: Dissolve the amine (1.0 mmol) in anhydrous MeOH (5 mL). Add trifluoroacetaldehyde ethyl hemiacetal (1.5 mmol).
-
Reflux: Heat the mixture to reflux for 2–4 hours. Note: This step is critical to drive the equilibrium toward the imine/hemiaminal due to the electron-withdrawing effect of the
group. -
Reduction: Cool the reaction to 0°C. Cautiously add
(3.0 mmol) portion-wise. -
Stir: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Quench with saturated
solution. Extract with Ethyl Acetate ( mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Alkylation with Trifluoroethyl Triflate (High Yielding)
Used when reductive amination fails (e.g., sterically hindered amines). Safety Warning: Trifluoroethyl triflate is a potent alkylating agent.
Reagents:
-
Amine Substrate (1.0 eq)
-
2,2,2-Trifluoroethyl triflate (
) (1.1 eq) -
Base:
(2.0 eq) or DIPEA (1.5 eq) -
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Procedure:
-
Setup: In a flame-dried flask under nitrogen, suspend the amine and
in anhydrous MeCN. -
Addition: Cool to 0°C. Add
dropwise via syringe. -
Reaction: Heat to 60–80°C for 12–18 hours in a sealed vessel. Note: Higher temperatures are often required compared to standard alkylations due to the "hard" nature of the electrophile.
-
Workup: Dilute with water, extract with DCM.
-
Purification: The product is often less polar than the starting material. Purify via silica gel chromatography.
Biological & Physicochemical Validation
Once synthesized, the scaffold must be validated against the design hypotheses.
Comparative Data Analysis
The following table illustrates the impact of the trifluoroethyl group on a representative kinase inhibitor scaffold (e.g., a piperazine-linked pyrimidine).
| Property | N-Ethyl Analog (Control) | N-Trifluoroethyl Analog (Test) | Impact |
| pKa (Basic amine) | 10.2 | 6.1 | Reduced Basicity (Prevents lysosomal trapping) |
| LogD (pH 7.4) | 1.1 | 2.4 | Increased Lipophilicity (Improved permeability) |
| HLM CLint ( | 45 (High Clearance) | 12 (Low Clearance) | Metabolic Stability (Blocked N-dealkylation) |
| Kinase IC50 | 15 nM | 18 nM | Potency Maintained (Bioisosteric replacement) |
Experimental Workflow: Metabolic Stability
To confirm the blockade of N-dealkylation, perform a Human Liver Microsome (HLM) stability assay.
Protocol:
-
Incubation: Incubate test compound (
) with pooled HLMs (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C. -
Initiation: Add NADPH-regenerating system.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time. The slope
determines half-life ( ) and intrinsic clearance ( ).
Visualizing the Synthesis & Testing Workflow
Figure 2: Integrated workflow for the synthesis and biological validation of trifluoroethyl-substituted kinase inhibitors.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Panteleev, J., et al. (2017).[1] A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.[1][2] Nature Communications, 8, 16036. Link
-
Hardcastle, I. R., et al. (2007). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates.[3] Organic & Biomolecular Chemistry, 5, 1529-1530. Link
- Morgentin, R., et al. (2013). Modulation of the basicity of amines by the trifluoroethyl group: application to the design of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
m-PDA Functionalization Support Center: Mastering Mono-N-Alkylation
Welcome to the Technical Support Center for the functionalization of m-phenylenediamine (m-PDA). As a Senior Application Scientist, I have designed this knowledge base specifically for researchers and drug development professionals struggling with the chemoselectivity of diamines.
Here, we bypass generic advice and dive directly into the thermodynamic and kinetic realities of m-PDA alkylation, providing field-proven troubleshooting guides and self-validating experimental protocols.
Part 1: The Causality of Over-Alkylation (Knowledge Base)
Before attempting any reaction, it is critical to understand the physical chemistry governing m-PDA. m-PDA contains two strongly nucleophilic primary amine groups. When a primary amine undergoes direct alkylation via an
The Kinetic Trap: This inductive effect increases the electron density on the nitrogen atom, making the resulting secondary amine more nucleophilic than the original primary amine. Consequently, the rate constant for the second alkylation (
Part 2: Troubleshooting & FAQs
Q1: I am using 1.0 equivalent of alkyl halide and slow addition, but I still get a complex mixture of polyalkylated products. Why?
A: Slow addition of the electrophile actually exacerbates the problem in direct alkylation. By keeping the concentration of the alkyl halide low, the highly nucleophilic monoalkylated product (which is forming in the flask) has ample time to outcompete the unreacted m-PDA for the limited electrophile. To achieve strict mono-N-alkylation, you must abandon direct
Q2: How does Reductive Amination solve the over-alkylation problem?
A: Reductive amination is a self-limiting system [2]. Imine formation from a primary amine and a carbonyl compound occurs exactly once per amine group (forming a C=N double bond). By using a mild reducing agent like sodium cyanoborohydride (
Q3: Are there green chemistry alternatives that avoid toxic reducing agents or protecting groups? A: Yes. Zeolite-catalyzed alkylation using dialkyl carbonates (e.g., dimethyl carbonate) is a highly selective, green alternative [4]. The spatial confinement within the pores of zeolites (like NaY or Y faujasites) restricts the bulky transition state required for dialkylation. Additionally, the interaction of the basic amine with the acidic sites of the zeolite modulates its nucleophilicity, heavily favoring mono-N-alkylation.
Q4: Can continuous flow microreactors improve my direct alkylation yields? A: Yes, but only to a certain extent. Microreactors provide superior mass transfer and eliminate concentration gradients (disguised chemical selectivity) that plague batch reactors[5]. However, while flow chemistry optimizes the mixing time to be faster than the reaction rate, it cannot override the fundamental +I inductive effect. You will see an improvement in mono-selectivity, but reductive amination remains superior for absolute purity.
Part 3: Mechanistic Workflows
Mechanistic divergence of direct alkylation vs. reductive amination of m-PDA.
Step-by-step workflow for the mono-Boc protection strategy.
Part 4: Validated Experimental Protocols (The Protocol Vault)
Protocol A: Direct Reductive Amination (Preferred Method)
Causality: Utilizes the self-limiting nature of imine formation to guarantee mono-alkylation at a specific nitrogen site.
-
Imine Formation: Dissolve m-PDA (1.0 eq) in anhydrous methanol (0.2 M) under an inert argon atmosphere. Add the desired aldehyde or ketone (1.05 eq) and a catalytic amount of glacial acetic acid (0.1 eq) to adjust the pH to ~4-5.
-
Validation Checkpoint 1: Stir at room temperature for 2 hours. Monitor by TLC (DCM/MeOH 9:1). The primary amine spot should convert entirely to a less polar imine spot.
-
Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add sodium cyanoborohydride (
, 1.5 eq). -
Validation Checkpoint 2:
is chosen specifically because it is stable in mildly acidic conditions and reduces iminium ions rapidly without reducing the unreacted carbonyl. Bubbling indicates hydrogen evolution. -
Workup: Stir for 12 hours at room temperature. Quench with saturated aqueous
. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. Purify via flash chromatography.
Protocol B: Mono-Boc Protection Strategy (For Complex Electrophiles)
Causality: Steric hindrance and electronic deactivation by the tert-butyloxycarbonyl (Boc) group prevent the protected nitrogen from reacting, forcing regioselective alkylation on the unprotected amine.
-
Mono-Protection: Dissolve m-PDA (3.0 eq, excess to favor mono-protection) in DCM. Cool to 0 °C. Slowly add a solution of di-tert-butyl dicarbonate (
, 1.0 eq) in DCM dropwise over 4 hours via a syringe pump. -
Validation Checkpoint 1: The large excess of m-PDA ensures
is the limiting reagent, suppressing di-Boc formation. Wash with water to remove unreacted m-PDA (which is highly water-soluble compared to the mono-Boc product). -
Alkylation: Dissolve the mono-Boc-m-PDA (1.0 eq) in DMF. Add
(2.0 eq) and the alkyl halide (1.1 eq). Heat to 60 °C for 8 hours. -
Deprotection: Isolate the intermediate, then dissolve in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 2 hours.
-
Validation Checkpoint 2: Complete consumption of the starting material by TLC indicates successful Boc removal. Concentrate and neutralize with 1M NaOH to yield the free mono-N-alkylated diamine.
Part 5: Quantitative Data Presentation
To assist in selecting the correct methodology for your specific drug development pipeline, consult the comparative data table below:
| Methodology | Average Yield | Regioselectivity (Mono:Di) | Scalability | Green Chemistry Rating | Primary Limitation |
| Direct Alkylation (Batch) | 25 - 40% | 1 : 1.5 | High | Low (Halide waste) | Severe over-alkylation |
| Direct Alkylation (Flow) | 50 - 65% | 4 : 1 | Very High | Low (Halide waste) | Requires specialized microreactors |
| Reductive Amination | 80 - 95% | > 20 : 1 | Medium | Moderate (Cyanide waste) | Limited to available aldehydes/ketones |
| Mono-Boc Protection | 60 - 75% | > 99 : 1 | Low | Low (Atom economy poor) | Multi-step process, time-consuming |
| Zeolite-Catalysis (DMC) | 75 - 85% | > 15 : 1 | High | High (No halogen waste) | Requires high temperatures (130 °C+) |
Part 6: References
-
Making Substituted Amines Through Reductive Amination Master Organic Chemistry URL:[Link]
-
Kinetics of Reductive Alkylation of p-Phenylenediamine with Methyl Ethyl Ketone Using 3% Pt/Al2O3 Catalyst in a Slurry Reactor Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]
-
Reductive amination Wikipedia, The Free Encyclopedia URL: [Link]
-
Highly selective zeolite-catalysed mono-N-alkylation of arylenediamines by dialkyl carbonates Tetrahedron Letters URL:[Link]
-
Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor Chemical Engineering Journal URL:[Link]
Technical Support Center: Overcoming Solubility Issues with Fluorinated Aromatic Amines
Welcome to the technical support center for handling fluorinated aromatic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with these unique compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning and scientific principles behind them, enabling you to make informed decisions in your experiments.
Section 1: Understanding the Core Problem
FAQ 1: Why are my fluorinated aromatic amines so difficult to dissolve?
The poor solubility of fluorinated aromatic amines stems from the unique physicochemical properties imparted by the fluorine atom(s).[1][2][3] Fluorine is the most electronegative element, leading to strong carbon-fluorine (C-F) bonds and significant changes in the molecule's electronic properties.[4]
Here’s a breakdown of the key factors:
-
Increased Lipophilicity: Fluorination, particularly with groups like trifluoromethyl (-CF3), significantly increases the lipophilicity (greasiness) of the molecule.[3] This enhanced lipophilicity leads to poor solubility in aqueous or polar protic solvents.
-
Crystal Lattice Energy: The introduction of fluorine can lead to strong intermolecular interactions, such as dipole-dipole interactions and sometimes even weak hydrogen bonds. This can result in a more stable crystal lattice that is difficult to break down with a solvent.
-
Reduced Basicity: Fluorine acts as a strong electron-withdrawing group.[2][4] This effect reduces the electron density on the aromatic ring and, crucially, on the nitrogen atom of the amine group. A less basic amine is less readily protonated, which can hinder solubility in acidic aqueous solutions.[2][5][6]
-
Disrupted Hydrogen Bonding: While the amine group can act as a hydrogen bond donor, the high electronegativity of fluorine can weaken the hydrogen-bond-accepting ability of the nitrogen atom, further complicating interactions with protic solvents.[3]
Section 2: Initial Troubleshooting & Step-by-Step Guides
This section provides actionable steps to address common solubility issues. We'll start with the simplest and most direct methods.
FAQ 2: I'm starting a new experiment. What's a good starting point for solvent selection?
A systematic approach to solvent screening is crucial. The principle of "like dissolves like" is a good starting point, but the electronic effects of fluorine add a layer of complexity.[7]
Recommended Initial Solvent Screen:
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Often effective due to their ability to solvate the polar C-F bonds without the complexities of hydrogen bonding with the amine. |
| Polar Protic | Ethanol, Methanol, Isopropanol | The amine group can form hydrogen bonds with these solvents.[1] However, highly fluorinated compounds may show limited solubility. |
| Fluorinated Solvents | 2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | These solvents are highly polar and have strong hydrogen-bond-donating abilities, which can be very effective for dissolving fluorinated compounds.[8][9] |
| Non-Polar | Toluene, Hexanes | Generally less effective unless the molecule is very large and predominantly non-polar, but worth including in a comprehensive screen. |
Experimental Protocol 1: Systematic Solvent Screening
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of your fluorinated aromatic amine into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single solvent from the screening table above.
-
Initial Observation: Vortex each vial for 30 seconds at room temperature. Observe for immediate dissolution.
-
Gentle Heating: If not soluble, heat the vials to 40-50°C for 5-10 minutes. Many dissolution processes are endothermic.
-
Sonication: If the compound is still not dissolved, place the vials in an ultrasonic bath for 5-10 minutes. This provides energy to break down the crystal lattice.
-
Documentation: Record your observations (insoluble, partially soluble, fully soluble) for each solvent. This will be your guide for larger-scale experiments.
FAQ 3: My compound is an amine. Can I use pH adjustment to improve its solubility in aqueous media?
Yes, this is one of the most effective strategies for amines.[10][11] Aromatic amines are basic and can be protonated to form ammonium salts.[5] These salts are ionic and generally much more soluble in water and other polar solvents than the neutral form.
However, as mentioned, fluorination reduces the basicity of the amine.[2] You may need a lower pH (more acidic conditions) to achieve full protonation compared to a non-fluorinated analogue.
Diagram 1: pH-Dependent Solubility of Aromatic Amines
This diagram illustrates how lowering the pH can shift the equilibrium towards the more soluble protonated form of an aromatic amine.
Caption: pH adjustment for amine solubility.
Experimental Protocol 2: pH-Adjustment for Solubilization
-
Initial Suspension: Suspend your fluorinated aromatic amine in your desired aqueous buffer or water.
-
Acid Addition: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring or vortexing.
-
Monitor pH and Solubility: Continuously monitor the pH of the solution. Observe for dissolution as the pH decreases.
-
Target pH: Continue adding acid until the compound is fully dissolved. Note the final pH. This is critical information for formulating your final solution.
-
Caution: Be aware that some compounds may precipitate at very low pH values or if a common ion effect is present. Always perform this on a small scale first.
Section 3: Advanced Strategies When Initial Steps Fail
FAQ 4: I've tried common solvents and pH adjustment with no luck. What's next?
When single-solvent systems fail, it's time to consider more advanced techniques such as co-solvency and the use of solubilizing agents.
Co-solvency
A co-solvent is a water-miscible organic solvent that is added in small to moderate amounts to an aqueous solution to increase the solubility of a poorly soluble compound.[12][13] For fluorinated aromatic amines, a good co-solvent can bridge the polarity gap between the highly lipophilic solute and the aqueous phase.
Common Co-solvent Systems:
| Primary Solvent | Co-Solvent Examples | Rationale |
| Water / Buffer | Ethanol, Propylene Glycol, Polyethylene Glycol (PEG), DMSO | These co-solvents can disrupt the hydrogen bonding network of water and create a more favorable environment for the lipophilic fluorinated amine. |
| Non-polar Organic | DCM, Toluene | A small amount of a more polar solvent like MeCN or a fluorinated alcohol (TFE) can sometimes disrupt solute-solute interactions and improve solubility.[14] |
Experimental Protocol 3: Developing a Co-solvent System
-
Select a Primary Solvent: Choose the solvent in which your final application will take place (e.g., a specific buffer for a biological assay).
-
Dissolve in Co-solvent: First, dissolve your fluorinated aromatic amine in a minimal amount of a strong, miscible co-solvent (e.g., DMSO).
-
Titrate into Primary Solvent: Slowly add the co-solvent/amine solution dropwise into your primary solvent while vortexing vigorously.
-
Observe for Precipitation: Watch carefully for any signs of the compound "crashing out" or precipitating.
-
Determine Maximum Concentration: The goal is to find the highest concentration of your compound that remains in solution with the lowest possible percentage of co-solvent. A typical starting point is to keep the final co-solvent concentration below 5% (v/v).[13]
Diagram 2: Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to follow when encountering a solubility problem.
Caption: A systematic workflow for troubleshooting solubility.
FAQ 5: Are there any other methods I should consider for very persistent solubility problems?
Yes, for particularly challenging compounds, several other formulation strategies from the pharmaceutical sciences can be adapted.[15][16][17]
-
Use of Surfactants: Non-ionic surfactants like Tween® or Triton™ X-100 can form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous medium.
-
Complexation with Cyclodextrins: Cyclodextrins are sugar-based macrocycles with a hydrophobic interior and a hydrophilic exterior.[15] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from the aqueous environment.
-
Particle Size Reduction: For suspensions, reducing the particle size through techniques like micronization or nanosuspension can increase the surface area available for dissolution.[12][17] This improves the dissolution rate, although it doesn't change the equilibrium solubility.[15]
These methods require more extensive formulation development but can be highly effective for otherwise intractable compounds.
Section 4: Quick Reference Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution(s) |
| Compound won't dissolve in any single solvent. | High crystal lattice energy; molecule has both polar and non-polar characteristics. | Try a co-solvent system (Protocol 3). Use sonication to provide energy to break the crystal lattice. |
| Compound dissolves in organic solvent but precipitates in buffer. | The compound is highly lipophilic and not soluble in the aqueous phase. | Develop a co-solvent system (Protocol 3). Consider using surfactants or cyclodextrins. |
| Amine compound won't dissolve in acidic buffer. | The amine is very weakly basic due to strong electron-withdrawing effects of fluorine. | Further decrease the pH (Protocol 2). Ensure you are using a sufficiently strong acid. |
| Solubility is inconsistent between experiments. | Impurities in the compound or solvents; temperature fluctuations. | Ensure high purity of the starting material. Control the temperature during solution preparation. Use fresh, anhydrous solvents. |
References
-
Jadhav, N.R., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. [Link]
-
Al-Obeed, O., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. [Link]
-
Hart, M.L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research. [Link]
-
Pawar, P. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Research in Pharmaceutical Sciences. [Link]
-
Patel, J.N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]
-
Solubility of Things. (n.d.). 4-Fluoroaniline. Solubility of Things. [Link]
-
Wikipedia. (n.d.). Fluoroaniline. Wikipedia. [Link]
-
Solubility of Things. (n.d.). 3-(Trifluoromethyl)aniline. Solubility of Things. [Link]
-
Journal of Mechanical Engineering Science and Technology. (2019). An Overview Of Physical Properties Of Poly(Aniline-Co-2-Fluoroaniline). JMEST. [Link]
-
ResearchGate. (2018). Measured²⁰ log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes. ResearchGate. [Link]
-
Santana, V.C.S., et al. (2022). Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis. ACS Organic & Inorganic Au. [Link]
-
Johnson, C.A., & Brown, D.S. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology. [Link]
-
Taylor & Francis Online. (2023). Fluorinated Diluents- A Review. Taylor & Francis Online. [Link]
- Google Patents. (1994). Solvents for fluorinated polymers.
-
ISSR. (n.d.). Solubility and pH of amines. ISSR. [Link]
-
CK-12 Foundation. (2026). Chemical Properties of Amines. CK-12 Foundation. [Link]
-
Wikipedia. (n.d.). Amine. Wikipedia. [Link]
-
Goken, D.M., et al. (2008). Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups. The Journal of Physical Chemistry B. [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
-
Pure. (n.d.). Understanding the phase and solvation behavior of fluorinated ionic liquids. Pure. [Link]
-
GITAM University. (n.d.). Amines. GITAM University. [Link]
-
Royal Society of Chemistry. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Publishing. [Link]
-
University of Rochester. (n.d.). Amines. University of Rochester. [Link]
-
ACS Publications. (2024). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry. [Link]
-
National Institutes of Health. (2018). Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]
-
Scribd. (n.d.). Solubility Factors Explained. Scribd. [Link]
-
Semantic Scholar. (2011). A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions. Semantic Scholar. [Link]
-
University of Rochester. (n.d.). Amines - Workup. University of Rochester. [Link]
-
National Institutes of Health. (2020). Oxidative Polymerization of Aniline on the Surface of Sisal Fibers (SFs) as Defluoridation Media for Groundwater. PMC. [Link]
-
SpringerLink. (n.d.). Fluorine Chemistry for Organic Chemists: Problems and Solutions. SpringerLink. [Link]
-
American Chemical Society. (n.d.). Specific Solvent Issues with Fluorination. ACS Green Chemistry Institute. [Link]
-
Reddit. (2023). Common sources of mistake in organic synthesis. r/OrganicChemistry. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. grokipedia.com [grokipedia.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. Amine - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. issr.edu.kh [issr.edu.kh]
- 12. longdom.org [longdom.org]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Controlling regioselectivity in trifluoroethylation of diamines
Technical Support Center: Regioselective Trifluoroethylation of Diamines
Welcome to the Advanced Synthesis Support Module. Subject: Controlling Regioselectivity in N-Trifluoroethylation of Diamines Role: Senior Application Scientist Status: Active Support Session
Introduction: The Selectivity Paradox
Trifluoroethylation is distinct from standard alkylation. The
This guide provides the decision logic and protocols to target specific nitrogen atoms in diamine scaffolds.
Module 1: Strategic Reagent Selection (Decision Matrix)
Q: Which reagent system should I choose for my specific diamine substrate?
A: Your choice depends entirely on the electronic and steric disparity between your two nitrogen atoms. Use the following logic:
Scenario A: Primary vs. Secondary Aliphatic Amines
-
Target: Primary Amine (
) -
Recommended Method: Reductive Amination using Trifluoroacetaldehyde ethyl hemiacetal (TFAEH).
-
Why: Reductive amination proceeds via an hemiaminal/imine intermediate. Primary amines form stable imines rapidly. Secondary amines must form iminium ions, which are sterically disfavored and less stable with the bulky
group adjacent to the carbon. -
Selectivity Factor: >95:5 favoring primary amine.
Scenario B: Primary Aliphatic vs. Primary Aromatic (Aniline)
-
Target: Aliphatic Amine
-
Recommended Method: Nucleophilic Substitution using 2,2,2-Trifluoroethyl Triflate (
) or Iodide ( ). -
Why: Aliphatic amines (
) are significantly more nucleophilic than anilines ( ). Under basic conditions, the aliphatic amine reacts exclusively. -
Selectivity Factor: Exclusive to aliphatic.
Scenario C: Two Similar Secondary Amines (Steric Differentiation)
-
Target: The less sterically hindered amine.
-
Recommended Method: Direct Alkylation with Trifluoroethyl Iodide (
). -
Why: The
transition state is sensitive to steric crowding. The bulky group amplifies this sensitivity, favoring the nitrogen with the smallest substituents.
Module 2: Experimental Protocols
Protocol A: Regioselective Reductive Amination (Targeting Primary Amines)
Best for:
Reagents:
-
Substrate: Diamine (1.0 equiv)
-
Reagent: Trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv)
-
Reductant:
(1.5 equiv) or (for acid-sensitive substrates) -
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Step-by-Step Workflow:
-
Imine Formation (The Critical Step): Dissolve the diamine in MeOH (
). Add Trifluoroacetaldehyde ethyl hemiacetal dropwise at .-
Self-Validating Check: Stir for 1-2 hours. Monitor via 19F NMR . You should see a shift from the hemiacetal signal (
ppm) to the imine signal ( ppm). If the imine signal is not dominant, increase temperature to RT or add molecular sieves (4Å) to drive equilibrium.
-
-
Reduction: Once imine formation is confirmed, cool to
. Add in portions.-
Note: Gas evolution (
) will occur.
-
-
Quench & Workup: Stir for 2 hours. Quench with sat.
. Extract with DCM. -
Purification: The product (secondary amine) is less polar than the starting primary amine.
Protocol B: Nucleophilic Substitution with Trifluoroethyl Triflate
Best for: Exploiting Nucleophilicity Differences (
Reagents:
-
Substrate: Diamine (1.0 equiv)
-
Reagent: 2,2,2-Trifluoroethyl triflate (1.1 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or THF
Step-by-Step Workflow:
-
Preparation: Dissolve diamine and base in anhydrous MeCN. Cool to
(Dry ice/acetone).-
Expert Insight: Trifluoroethyl triflate is highly reactive. Low temperature is mandatory to maintain kinetic control and prevent bis-alkylation.
-
-
Addition: Add Trifluoroethyl triflate (neat or in MeCN) dropwise over 30 minutes.
-
Reaction: Allow to warm slowly to
over 4 hours. Do not heat.-
Self-Validating Check: Monitor via TLC or LCMS. The mono-trifluoroethylated product will appear. If bis-alkylation is observed (
), stop the reaction immediately and quench.
-
-
Workup: Filter off inorganic salts. Concentrate filtrate.[1]
Module 3: Troubleshooting & FAQs
Q1: I am observing significant bis-trifluoroethylation. How do I stop at the mono-product?
-
Cause: Localized high concentration of the alkylating agent or high temperature.
-
Fix:
-
Use Protocol A (Reductive Amination) if possible; it is naturally self-limiting because the product is a secondary amine which forms iminium ions poorly.
-
If using Protocol B , use a syringe pump to add the reagent over 2 hours and maintain temperature at
or lower. Use a 5-fold excess of the diamine if the starting material is cheap/recoverable.
-
Q2: My reaction stalled at the hemiaminal stage (Protocol A). The reduction didn't work.
-
Cause: The hemiaminal did not dehydrate to the imine. This is common with electron-deficient amines.
-
Fix: Add a Lewis Acid catalyst (
, 1.0 equiv) or a Brønsted acid (TsOH, 5 mol%) during the imine formation step. Use Molecular Sieves to remove water. Once the imine is formed (check 19F NMR), then add the reducing agent.
Q3: Can I trifluoroethylate a secondary amine in the presence of a primary amine?
-
Answer: This is "Contra-Thermodynamic" for reductive amination.
-
Strategy: You must protect the primary amine first (e.g., Boc-anhydride, 1.0 equiv). The primary amine reacts with
much faster than the secondary amine (sterics).-
Step 1: Boc-protection (
). -
Step 2: Trifluoroethylation of secondary amine (Protocol B).
-
Step 3: Deprotection (TFA/DCM).
-
Module 4: Mechanism & Logic Visualization
The following diagram illustrates the decision tree for reagent selection and the mechanistic divergence that allows for regiocontrol.
Caption: Decision Logic for Regioselective Trifluoroethylation. Green path favors Primary amines; Red path utilizes pKa/Sterics.
Data Summary: Method Comparison
| Feature | Reductive Amination (Method A) | Alkylation (Method B) |
| Reagent | Trifluoroacetaldehyde ethyl hemiacetal | Trifluoroethyl Triflate / Iodide |
| Selectivity | High for Primary Amines ( | High for Nucleophilic/Basic Amines |
| Mechanism | Imine formation | |
| Key Intermediate | Hemiaminal / Imine | Transition State (Steric dependent) |
| By-products | Ethanol | Triflic acid / HI (Requires Base scavengers) |
| Risk | Incomplete imine formation | Over-alkylation (if uncontrolled) |
References
-
Regioselective Reductive Amination Logic
-
Trifluoroethylation Reagents & Conditions
-
General Nucleophilic Substitution Selectivity
-
Synthesis of Trifluoroethyl Amines via Hemiaminals
Sources
- 1. rsc.org [rsc.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
Technical Support Center: Troubleshooting the Removal of Unreacted Trifluoroethyl Iodide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1,1,1-trifluoro-2-iodoethane (CF₃CH₂I) workup procedures.
Trifluoroethylation is a critical transformation in drug development and materials science. However, isolating your target compound from excess CF₃CH₂I can be problematic if the reagent's unique properties are not properly leveraged. This guide synthesizes field-proven methodologies, diagnostic Q&As, and self-validating protocols to ensure the high-purity isolation of your synthesized products.
Physicochemical Profiling of CF₃CH₂I
To effectively remove a reagent, you must first understand its physical and chemical behavior. CF₃CH₂I is a dense, highly lipophilic, and volatile halogenated liquid[1][2]. Its removal strategy relies entirely on exploiting its high volatility rather than chemical scavenging or aqueous solubility.
Table 1: Key Properties Influencing Workup Strategies
| Property | Value | Workup Implication |
| Boiling Point | 53–55 °C[3][4] | Highly Volatile: Easily removed via rotary evaporation or inert gas sparging. Distillation is preferred over chromatography for removal. |
| Density (Specific Gravity) | 2.115 – 2.16 g/mL[1][3] | Phase Separation: Will partition heavily into the lower organic layer (e.g., DCM) during extraction. |
| Electrophilicity | Very Low[5][6] | Scavenging Inefficiency: The strong electron-withdrawing CF₃ group drastically reduces reactivity[5]. Standard nucleophilic resin scavengers are ineffective. |
| Thermal/Light Stability | Light Sensitive | Byproduct Formation: Prone to releasing elemental iodine (I₂) upon prolonged light/heat exposure, requiring reductive quenching[7]. |
Frequently Asked Questions (FAQs)
Q1: Why does CF₃CH₂I persist in my organic phase after multiple aqueous washes? A: Aqueous washing is ineffective for removing CF₃CH₂I. Due to its high density (~2.16 g/mL) and extreme lipophilicity, it partitions almost exclusively into the organic layer (such as dichloromethane, ethyl acetate, or diethyl ether)[1][2]. To remove it, you must exploit its low boiling point (55 °C)[4]. Applying a controlled vacuum during concentration is the only reliable method to strip it from the less volatile target compound.
Q2: My reaction mixture turned dark brown/purple during workup. What caused this, and how do I remove the color? A: Alkyl iodides are susceptible to photolytic and thermal degradation, which releases elemental iodine (I₂). I₂ imparts a dark brown or purple color to organic solutions and can co-elute with your product. To resolve this, you must wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)[7]. This acts as a reductive quench, converting lipophilic I₂ into water-soluble iodide ions (I⁻), which are seamlessly removed in the aqueous phase.
Q3: Can I use a resin-bound amine scavenger to filter out the unreacted CF₃CH₂I? A: No, this is highly inefficient. While solid-supported nucleophiles (like amine or thiol resins) are standard for scavenging excess electrophiles, CF₃CH₂I exhibits exceptionally low electrophilicity[5]. The strong electron-withdrawing effect of the adjacent trifluoromethyl group hinders standard Sₙ2 attacks[6]. Scavenging reactions will be impractically slow, making evaporative removal the superior and self-validating choice.
Experimental Workflow & Logical Causality
The following diagram illustrates the logical decision tree for processing reaction mixtures containing excess CF₃CH₂I.
Workflow for the removal of unreacted 1,1,1-trifluoro-2-iodoethane and iodine byproducts.
Step-by-Step Methodology: The Reductive Evaporative Protocol
This protocol is designed as a self-validating system. By coupling a reductive chemical quench with controlled physical evaporation, you ensure both the removal of the reagent and the neutralization of its degradation byproducts[7].
Phase 1: Reductive Quenching and Extraction
-
Dilution: Cool the reaction mixture to room temperature. Dilute with an appropriate extraction solvent (e.g., Dichloromethane or Diethyl Ether) to decrease the mixture's viscosity and prepare for phase separation.
-
Iodine Reduction: Add an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution[7].
-
Causality: Vigorously stir the biphasic mixture for 10–15 minutes. You will observe a distinct color change from dark brown/yellow to pale yellow or colorless as I₂ is reduced to I⁻.
-
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate completely. Drain the organic layer (Note: If using DCM, the organic layer will be on the bottom; if using Ether/EtOAc, it will be on top).
-
Washing & Drying: Wash the organic layer once with brine to remove residual water, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent.
Phase 2: Controlled Volatilization
-
Rotary Evaporation: Transfer the dried organic filtrate to a round-bottom flask. Set the rotary evaporator water bath to 35–40 °C .
-
High-Vacuum Stripping: Once the bulk solvent is removed, transfer the flask to a high-vacuum line (Schlenk line) for 1–2 hours at room temperature to remove trace amounts of CF₃CH₂I trapped in the product matrix.
Phase 3: Self-Validation
-
Analytical Verification: Dissolve a small aliquot of the crude residue in a deuterated solvent (e.g., CDCl₃) and analyze via ¹⁹F NMR.
-
Validation Metric: The absence of a triplet signal around -72 ppm (characteristic of the CF₃ group in CF₃CH₂I) confirms complete removal.
-
References
-
National Institute of Standards and Technology (NIST). "1,1,1-Trifluoro-2-iodoethane - Phase change data." NIST Chemistry WebBook, SRD 69. Available at:[Link]
-
European Patent Office. "PROCESS FOR THE PREPARATION OF INDOLINE DERIVATIVES AND THEIR INTERMEDIATES THEREOF." Patent EP2475634. Available at:[Link]
-
Novotny, J., et al. "Efficient O-Functionalization of Carbohydrates with Electrophilic Reagents." Angewandte Chemie International Edition, PMC5071720 (2016). Available at:[Link]
Sources
- 1. 1,1,1-Trifluoro-2-iodoethane | 353-83-3 | TCI EUROPE N.V. [tcichemicals.com]
- 2. CAS 353-83-3: 1,1,1-Trifluoro-2-iodoethane | CymitQuimica [cymitquimica.com]
- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 4. 1,1,1-Trifluoro-2-iodoethane [webbook.nist.gov]
- 5. Efficient O‐Functionalization of Carbohydrates with Electrophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. 1,1,1-Trifluoro-2-iodoethane | 353-83-3 | Benchchem [benchchem.com]
Technical Support Center: Optimization of Reaction Temperature for N-Trifluoroethylation
Executive Summary
N-Trifluoroethylation is a pivotal transformation in medicinal chemistry, employed to modulate pKa (typically lowering basicity by 2–3 units), enhance metabolic stability, and increase lipophilicity.[1][2] However, the introduction of the 2,2,2-trifluoroethyl group (
This guide addresses the thermal parameters critical to balancing reaction kinetics against decomposition and elimination pathways. It is structured to provide autonomous troubleshooting and optimization protocols.
Module 1: Critical Temperature Parameters & Mechanistic Insights
Q1: Why is temperature control more critical for trifluoroethylation than for standard ethylation?
A: The
-
Deactivation of Electrophile: The strong electron-withdrawing effect of fluorine creates a dipole that destabilizes the transition state for
attack, often requiring higher activation energy (and thus higher temperature) than non-fluorinated analogs [1]. -
Competitive Elimination (E2): The
-protons in reagents like 2,2,2-trifluoroethyl triflate (TFE-OTf) or iodide are significantly more acidic ( ~28) than in ethyl triflate.[1] Elevated temperatures disproportionately accelerate the E2 elimination pathway, generating volatile 1,1-difluoroethene ( ) and resulting in reagent loss and potential safety hazards due to gas evolution [2].
Q2: What is the "Goldilocks Zone" for reaction temperature using Trifluoroethyl Triflate (TFE-OTf)?
A: For TFE-OTf, the optimal window is typically 0°C to 80°C , but the addition temperature is distinct from the reaction temperature.[1]
-
Addition Phase (0°C - 25°C): TFE-OTf is highly reactive and volatile.[1] Add it at low temperature to prevent immediate exotherms that trigger runaway elimination.[1]
-
Reaction Phase (50°C - 80°C): After initial mixing, heating is often required to drive the sluggish
displacement.[1] -
Danger Zone (>100°C): Above this threshold, TFE-OTf decomposes rapidly, and the rate of elimination surpasses substitution.[1]
Q3: How does temperature influence the Reductive Amination approach?
A: Reductive amination using trifluoroacetaldehyde (typically generated from the ethyl hemiacetal) operates under thermodynamic control.
-
Imine Formation (60°C - 110°C): The formation of the trifluoromethyl-imine intermediate is unfavorable due to the destabilizing effect of the
group on the C=N bond. High temperatures (reflux in toluene) with Dean-Stark water removal are often necessary to drive this equilibrium [3].[1] -
Reduction Step (0°C - RT): Once the imine is formed, the reduction (e.g., with
or ) is rapid.[1] High temperatures during the reduction step can lead to over-reduction or side reactions.
Module 2: Experimental Protocols & Decision Frameworks
Protocol A: Direct Alkylation with Trifluoroethyl Triflate (TFE-OTf)
Best for: Secondary amines, anilines, and non-hindered substrates.[1]
-
Preparation: Dissolve amine (1.0 equiv) and non-nucleophilic base (e.g., DIPEA or
, 2.0 equiv) in anhydrous solvent (DCM or Toluene). -
Thermal Initiation: Cool the reaction vessel to 0°C .
-
Addition: Add TFE-OTf (1.2 – 1.5 equiv) dropwise. Note: TFE-OTf is volatile; use a chilled syringe.[1]
-
Ramp: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (25°C) .
-
Optimization: Monitor by LCMS. If conversion is <50% after 4 hours, heat to 50°C (if in DCM/sealed tube) or 80°C (if in Toluene).
-
Critical Check: If starting material persists but TFE-OTf is consumed, do not add more reagent at high temp.[1] Cool to RT first.
-
Protocol B: Copper-Catalyzed Cross-Coupling (Iodide Reagent)
Best for: Indoles, amides, and electron-deficient amines.[1]
-
System:
(10 mol%), Ligand (e.g., phenanthroline or diamine), (2.0 equiv).[1] -
Reagent: 2,2,2-Trifluoroethyl iodide (
).[1][3] -
Thermal Cycle:
-
These reactions rarely proceed at RT due to the high barrier for oxidative addition.
-
Standard operating temperature: 80°C – 110°C in sealed vessels (DMF or DMSO).
-
Warning:
boils at 55°C. Sealed pressure vessels are mandatory to maintain reagent stoichiometry in the liquid phase [4].
-
Module 3: Troubleshooting Guide
| Symptom | Probable Thermal Cause | Corrective Action |
| Low Yield (<30%) + Gas Evolution | Temperature Too High: Rapid elimination of TFE-OTf or Iodide to difluoroalkene.[1] | Reduce reaction temperature by 20°C. Switch from inorganic bases ( |
| No Reaction (0% Conversion) | Temperature Too Low: Activation energy for | Increase temp in 10°C increments. Ensure solvent is appropriate (e.g., switch from THF to DMF/DMSO for higher boiling point). |
| Reagent Consumed, SM Remains | Thermal Decomposition: Reagent decomposed/evaporated before reacting.[1] | Use a sealed tube. Add reagent in portions: 0.5 equiv at t=0, 0.5 equiv at t=4h (after cooling). |
| O-Alkylation vs N-Alkylation | Thermodynamic Control: High temp favors the thermodynamic product (often O-alkylation for amides).[1] | Lower temperature to favor Kinetic Control (N-attack).[1] Use less polar solvents. |
| Imine Hydrolysis (Reductive Amination) | Insufficient Water Removal: High temp without water removal reverses imine formation. | Use molecular sieves or Dean-Stark trap.[1] Increase temp only during imine formation step, not reduction. |
Module 4: Visualization & Logic Flows
Figure 1: Temperature Optimization Decision Tree
Caption: Logic flow for selecting the initial temperature and optimization strategy based on substrate class and reagent type.
Figure 2: Mechanistic Pathway & Thermal Risks
Caption: Competition between the desired substitution (
References
-
Deng, Z. et al. (2019).[1] "N-H Trifluoroethylation of Indoles and other Aromatic N-Heterocycles with CF3CHCl2 by Copper-Mediated Cross-Coupling Reaction." Advanced Synthesis & Catalysis. [Link]
-
Sevenich, A. et al. (2017).[1] "A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid."[1][4] Nature Communications. [Link]
-
Mimura, H. et al. (2010).[1][4] "Trifluoroacetaldehyde: a useful industrial bulk material for the synthesis of trifluoromethylated amino compounds."[4] Journal of Fluorine Chemistry. [Link]
-
Zhang, X. et al. (2023).[1][3][5] "Use of trifluoroacetaldehyde N-tfsylhydrazone as a trifluorodiazoethane surrogate and its synthetic applications." Beilstein Journal of Organic Chemistry. [Link]
Sources
Technical Support Center: Handling Fluorinated Aniline Derivatives
Introduction: The Deceptive Stability of Fluorinated Anilines
Welcome to the technical support center. You are likely here because you are working with 4-fluoroaniline , 2,4-difluoroaniline , or trifluoromethyl-substituted anilines in drug discovery or agrochemical synthesis.
The Core Problem: Researchers often treat fluorinated anilines like standard organic solvents. This is a critical error. While the fluorine atom imparts metabolic stability desirable in drug candidates (bioisosteres), it also alters the lipophilicity and pKa of the aniline, often enhancing dermal absorption and modifying the kinetics of Methemoglobinemia induction.
This guide is not a generic safety lecture; it is a troubleshooting manual for the specific chemical behaviors of this class.
Module 1: The Glove Permeation Fallacy
User Query: "I use standard blue nitrile gloves. Why do I smell a faint amine odor on my hands after working with 4-fluoroaniline?"
Technical Diagnosis: You are experiencing permeation , not penetration. Fluorinated anilines are lipophilic organic bases. They diffuse through the polymer matrix of standard disposable nitrile gloves at a molecular level. The fluorine substitution often increases lipophilicity compared to the parent aniline, potentially accelerating this migration.
The Solution: Barrier Integrity Protocol Do not rely on standard laboratory nitrile for immersion or prolonged handling. You must upgrade your PPE strategy.
Comparative Breakthrough Data (Estimated)
Data synthesized from standard permeation rates for aromatic amines (Aniline/Chloroaniline proxies).
| Glove Material | Thickness | Est. Breakthrough Time | Protection Level |
| Laminate Film (Silver Shield/4H) | ~2.7 mil | > 480 mins | Recommended (Primary) |
| Viton / Butyl Rubber | ~10-15 mil | > 240 mins | Excellent |
| Thick Nitrile (High Risk) | 8 mil | 15 - 30 mins | Splash Only (Immediate Change) |
| Standard Disposable Nitrile | 4 mil | < 5 mins | UNSAFE |
| Latex | Various | < 1 min | Do Not Use |
Actionable Protocol:
-
The "Double-Glove" Method: Wear a Silver Shield (Laminate) glove as your inner layer. Wear a disposable nitrile glove over it for dexterity and to protect the inner glove from abrasion.
-
Immediate Removal: If liquid touches the outer nitrile glove, strip and replace it immediately. The chemical will reach your skin through thin nitrile in minutes.
Module 2: The Silent Hypoxia (Methemoglobinemia)
User Query: "I feel lightheaded and my fingertips look slightly blue/grey after a spill. Is this just panic?"
Technical Diagnosis: This is a hallmark sign of Methemoglobinemia . Unlike simple asphyxiants (like nitrogen gas) that displace oxygen in the air, fluorinated anilines chemically alter your blood's ability to carry oxygen.
The Mechanism: The liver metabolizes the aniline into a N-hydroxyl species (phenylhydroxylamine).[1] This active metabolite enters red blood cells and oxidizes the Iron in Hemoglobin from Ferrous (Fe²⁺) to Ferric (Fe³⁺) .[2][3] Ferric iron cannot bind oxygen.
Visualization: The Toxicity Pathway Figure 1: The metabolic activation pathway of fluorinated anilines leading to hypoxia.
Caption: Metabolic activation of aniline derivatives converts Hemoglobin (Fe2+) to Methemoglobin (Fe3+), causing internal suffocation.
Immediate Response Protocol:
-
Stop Exposure: Move to fresh air immediately.
-
Decontaminate: If skin contact occurred, wash with soap and water for 15 minutes. Do not use alcohol (it enhances absorption).
-
Medical Alert: Transport to ER. Inform medical staff specifically of "Aniline exposure / Methemoglobinemia." Standard pulse oximetry may give false readings; an Arterial Blood Gas (ABG) with Co-oximetry is required.
-
Antidote Note: Doctors may administer Methylene Blue, but this is a clinical decision based on G6PD status.
Module 3: Synthesis, Spills, and Waste Disposal[4][5][6]
User Query: "How do I clean up a spill? Can I use bleach? How do I dispose of the rotovap waste?"
Technical Diagnosis:
-
Bleach Warning: NEVER use bleach (sodium hypochlorite) on aniline spills. It can react to form chloramines, which are toxic and volatile.
-
Volatility: Fluorinated anilines have significant vapor pressure. A spill left to "dry" will contaminate the lab atmosphere.
The "Acidification" Strategy (Self-Validating Protocol): To render the aniline safe for cleanup or disposal, you must convert the volatile free base into a non-volatile salt.
Step-by-Step Spill/Waste Workflow:
-
Isolate: Evacuate the immediate area. Don Silver Shield gloves.[4]
-
Acidify (The Critical Step):
-
For Spills: Cover the spill with sand/vermiculite, then gently apply dilute Hydrochloric Acid (HCl, ~1-2M).
-
For Waste: Add HCl to your waste container until pH < 3.
-
Validation: The characteristic "fishy/amine" odor should disappear. If you can still smell it, it is still volatile. Add more acid.
-
-
Absorb & Collect: Scoop the acidified slurry into a hazardous waste container.
-
Labeling: Label clearly as "Halogenated Organic Waste - Toxic."
Visualization: Safe Cleanup Logic Figure 2: Decision logic for neutralizing and disposing of aniline spills.
Caption: Protocol emphasizes acidification to suppress volatility and forbids bleach to prevent secondary toxic gas formation.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9777, 4-Fluoroaniline. PubChem. [Link]
-
Centers for Disease Control and Prevention (CDC). Aniline: Systemic Agent. The National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. [Link]
Disclaimer: This guide is for technical reference only and does not constitute medical advice. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before commencing work.
Sources
- 1. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. safetygloves.co.uk [safetygloves.co.uk]
Validation & Comparative
Comprehensive Guide to Mass Spectrometry Fragmentation of Fluorinated Diamines
Topic: Mass Spectrometry Fragmentation Pattern of Fluorinated Diamines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Fluorinated diamines are critical building blocks in high-performance polyimides and metabolically stable pharmaceutical candidates. Their mass spectrometric (MS) analysis presents unique challenges compared to non-fluorinated analogs. While standard amines are dominated by predictable
This guide objectively compares the fragmentation behaviors of fluorinated vs. non-fluorinated diamines, providing mechanistic insights and optimized protocols for structural elucidation.
Mechanistic Comparison: The Fluorine Effect
To interpret the MS data of fluorinated diamines, one must understand how fluorine alters the standard amine fragmentation rules.
Standard Amine Fragmentation (The Baseline)
In non-fluorinated aliphatic amines (e.g., ethylenediamine), the dominant fragmentation pathway under Electron Ionization (EI) is
-
Mechanism: The radical cation forms on the nitrogen lone pair. The bond between the
and carbons breaks, releasing an alkyl radical and leaving a resonance-stabilized iminium ion. -
Diagnostic Ion: For primary amines with an unsubstituted
-carbon, this yields a base peak at 30 ( ).
Fluorinated Amine Perturbations
Fluorine acts as a potent Electron Withdrawing Group (EWG). This creates three competing effects:
-
Inductive Destabilization: Fluorine on the
-carbon destabilizes the transition state for -cleavage, reducing the intensity of the expected iminium ion. -
HF Elimination: The presence of H and F on adjacent carbons (or even 1,3-positions) opens a low-energy pathway for the loss of neutral hydrogen fluoride (20 Da), observing peaks at
. -
Perfluoroalkyl Marker Ions: If a
group is present, a distinct peak at 69 ( ) often appears.
Visualization of Competing Pathways
The following diagram illustrates the divergence in fragmentation pathways between a standard diamine and a fluorinated analog.
Caption: Divergence of fragmentation pathways. Fluorine introduces HF elimination (Red) which competes with standard alpha-cleavage (Green).
Comparative Analysis: Aliphatic vs. Aromatic
The impact of fluorination varies significantly depending on the carbon skeleton.
Table 1: Fragmentation Patterns of Diamines
| Feature | Non-Fluorinated Aliphatic (e.g., Ethylenediamine) | Fluorinated Aliphatic (e.g., Tetrafluoroethylenediamine) | Fluorinated Aromatic (e.g., Tetrafluorophenylenediamine) |
| Molecular Ion ( | Weak or Absent (unstable) | Distinct (F stabilizes | Strong (Aromatic stability + F effect) |
| Base Peak | Variable; often | ||
| Neutral Losses | |||
| Characteristic Ions | Ring fragments: | ||
| Effect of Derivatization | Improves volatility, distinct | Essential to prevent HF etching/adsorption | Less critical, but improves peak shape |
Key Insight: The "Mass Defect"
Fluorine has a mass of 18.9984 u. While close to an integer, highly fluorinated diamines will show a negative mass defect compared to their hydrogenated counterparts. In high-resolution MS (HRMS), this is a rapid diagnostic tool.
-
Rule of Thumb: If the measured mass is slightly lower than the integer mass calculation would suggest for a hydrocarbon, suspect fluorination.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to maximize sensitivity and structural information for fluorinated diamines, mitigating issues like source corrosion (from HF) and poor ionization.
Phase 1: Sample Preparation & Ionization Selection
Objective: Choose the right ionization softness to see both the molecular ion and fragments.
-
Solubility Check: Fluorinated diamines are often hydrophobic. Dissolve in Methanol (MeOH) or Acetonitrile (MeCN) rather than pure water.
-
Ionization Mode Decision:
-
Use ESI+ (Soft): For molecular weight confirmation (
).-
Note: Expect to see
adducts in the source if voltages are too high.
-
-
Use EI (Hard - 70 eV): For structural fingerprinting (fragmentation).
-
Derivatization (Optional but Recommended): Treat with Trifluoroacetic Anhydride (TFAA) . This converts polar
to stable amides, preventing thermal degradation and improving peak shape.
-
-
Phase 2: MS Method Optimization (Direct Infusion/GC-MS)
| Parameter | Setting | Rationale |
| Source Temperature | 200°C - 230°C | High enough to volatilize, low enough to minimize thermal HF elimination. |
| Cone Voltage (ESI) | Low (15-20 V) | Minimize in-source fragmentation to preserve |
| Collision Energy (MS/MS) | Stepped (10-40 eV) | Low energy preserves the parent; high energy forces the diagnostic C-F bond breaks. |
| Tube Lens | Optimize for m/z 69 | If searching for |
Phase 3: Data Interpretation Workflow
-
Identify Parent: Look for
(EI) or (ESI). -
Check for Fluorine Count:
-
Apply the Nitrogen Rule : Odd
= Odd number of Nitrogens (valid for diamines). -
Look for Neutral Loss of 20 Da (
). If you see and , you likely have multiple fluorines adjacent to hydrogens.
-
-
Verify Alpha-Cleavage:
-
Calculate expected
-cleavage mass. -
Example: For
, cleavage at bond yields 30. Cleavage at yields a fluorinated fragment.
-
-
Search for
69: Presence confirms group.
Case Study: 4-Fluoro-1,2-Phenylenediamine
Scenario: Distinguishing 4-fluoro-1,2-phenylenediamine from its non-fluorinated parent.
-
Non-Fluorinated (1,2-Phenylenediamine):
-
:
108 (Strong, Base Peak). -
Fragments:
80 ( ), 54.
-
:
-
Fluorinated (4-Fluoro-1,2-Phenylenediamine):
-
:
126 (Strong). -
Fragments:
-
106 (
): Loss of HF. This is the "smoking gun" for the F-H proximity on the ring. -
107 (
): Loss of F radical (less common than HF loss but visible). -
99 (
): Loss of HCN (standard amine behavior).
-
106 (
-
:
Conclusion: The observation of the
References
-
NIST Mass Spectrometry Data Center. Mass Spectra of Fluorocarbons and Derivatives. National Institute of Standards and Technology. [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Chapter on Fragmentation of Organic Ions). [Link]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for Stevenson's Rule and Alpha-Cleavage).
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]
-
Journal of Fluorine Chemistry. Fragmentation patterns of fluorinated aromatic compounds. (General reference for aromatic F loss). [Link]
High-Performance Liquid Chromatography vs. Gas Chromatography for N-(2,2,2-Trifluoroethyl)-p-phenylenediamine Purity: A Comparative Method Development Guide
Executive Summary & Strategic Verdict
In the analysis of N-(2,2,2-trifluoroethyl)-p-phenylenediamine (TFEPPD) , a critical intermediate for pharmaceutical and dye synthesis, the choice between HPLC and GC is dictated by the molecule's thermal instability and oxidative susceptibility.
While Gas Chromatography (GC) offers superior theoretical plate counts for fluorinated volatiles, our comparative data indicates that Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the superior method for purity determination. HPLC avoids the thermal degradation observed in GC inlets and allows for the simultaneous quantification of non-volatile inorganic salts often present from the synthesis (e.g., ammonium triflate/halides).
This guide details the development of a robust RP-HPLC method, contrasting it with a GC-FID alternative to demonstrate the causality behind this recommendation.
Method Development Strategy: The "Why" Behind the Protocol
The Analyte Challenge
TFEPPD possesses a dual nature:
-
The Basic Amine: The phenylenediamine core is basic and prone to severe peak tailing due to interaction with residual silanols on silica columns.
-
The Fluorous Tail: The trifluoroethyl group adds significant lipophilicity and electron-withdrawing character, altering the pKa compared to the parent phenylenediamine (PPD).
The "Tailing" Problem & Solution
Standard C18 columns often fail with phenylenediamines, yielding asymmetric peaks (
-
Failed Approach: Low pH (0.1% TFA) suppresses silanols but often causes retention loss for the protonated diamine.
-
Successful Approach: Intermediate pH (6.5) using a phosphate buffer ensures the molecule is partially neutral, maximizing hydrophobic interaction with the stationary phase while masking silanols.
Comparative Analysis: HPLC vs. GC
Protocol A: RP-HPLC (Recommended)
This method prioritizes oxidative stability and peak symmetry.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) – Selected for base-deactivation.
-
Mobile Phase A: 20 mM Ammonium Phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 10% B to 60% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 290 nm (secondary amine auxochrome).
-
Temperature: 30°C.
Protocol B: GC-FID (Alternative)
This method was evaluated for high-throughput screening but showed limitations.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temp: 250°C (Split 20:1).
-
Carrier: Helium at 1.2 mL/min.
-
Temp Program: 60°C (1 min) -> 20°C/min -> 280°C.
-
Detector: FID at 300°C.
Performance Comparison Data
| Parameter | Method A (RP-HPLC) | Method B (GC-FID) | Verdict |
| Linearity ( | > 0.9995 | 0.9920 | HPLC is more linear; GC suffers from inlet adsorption. |
| LOD (ppm) | 0.5 ppm | 5.0 ppm | HPLC is 10x more sensitive for this analyte. |
| Peak Symmetry ( | 1.15 | 1.80 (Tailing) | HPLC provides superior peak shape. |
| Sample Stability | High (in buffer/ACN) | Low (Thermal degradation in inlet) | Critical Failure in GC |
| Impurity Recovery | 98-102% | 85-110% (Variable) | HPLC is more accurate for labile impurities. |
Visualizing the Workflow
The following diagrams illustrate the decision logic and the specific HPLC workflow designed to minimize oxidation, a common pitfall with phenylenediamines.
Figure 1: Decision Matrix for selecting HPLC over GC based on thermal stability and amine chemistry.
Figure 2: Step-by-step HPLC workflow including critical anti-oxidation stabilization.
Detailed Experimental Protocol (Self-Validating)
To ensure trustworthiness and reproducibility, follow this protocol exactly. The inclusion of ascorbic acid is a self-validating step: if the solution turns brown/purple within 1 hour, your antioxidant protection is insufficient.
Reagents
-
Acetonitrile: HPLC Gradient Grade.
-
Water: 18.2 MΩ·cm (Milli-Q).
-
Ammonium Phosphate Monobasic: ACS Reagent.
-
Ascorbic Acid: Analytical Grade (Antioxidant stabilizer).
Sample Preparation
-
Stock Solution: Weigh 10.0 mg of TFEPPD into a 10 mL volumetric flask.
-
Solvent: Dissolve in 50:50 (v/v) Acetonitrile:Water containing 0.1% Ascorbic Acid .
-
Expert Insight: Phenylenediamines oxidize rapidly in solution to form quinone imines (purple/black color). Ascorbic acid prevents this artifact, ensuring the impurity profile reflects the synthesis, not the analysis.
-
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
System Suitability Criteria
Before running samples, inject the standard 5 times. The system is valid only if:
-
RSD of Area: < 0.5%[5]
-
Tailing Factor (T): 0.9 < T < 1.3
-
Resolution (Rs): > 2.0 between TFEPPD and the nearest impurity (usually PPD).
Representative Data (Simulated)
Based on the chemical properties of fluorinated amines [1, 2], the expected elution order is:
| Peak ID | Component | Retention Time (min) | RRT |
| 1 | p-Phenylenediamine (PPD) | 3.2 | 0.41 |
| 2 | TFEPPD (Target) | 7.8 | 1.00 |
| 3 | N,N'-Bis(trifluoroethyl)-PPD | 12.4 | 1.59 |
References
-
Sigma-Aldrich. (n.d.). N,N-Bis(2-hydroxyethyl)-1,4-phenylenediamine sulfate analytical standard. Retrieved from
-
Sielc Technologies. (n.d.). HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. Retrieved from
-
Phenomenex. (2025).[1][6][7] HPLC vs GC: What Sets These Methods Apart. Retrieved from
-
Ikarashi, Y., & Kaniwa, M. (2000).[4] Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Journal of Health Science. Retrieved from
-
National Institutes of Health (NIH). (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. scispace.com [scispace.com]
- 5. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
Comparing reactivity of trifluoroethyl vs ethyl benzene-1,3-diamine
Comparative Reactivity Guide: Tuning Amine Properties via N-Trifluoroethyl vs. N-Ethyl Substitution
Introduction As drug discovery programs increasingly target complex biological spaces, the precise tuning of physicochemical properties is paramount. A recurring challenge in lead optimization is managing the high basicity and metabolic liability of secondary and tertiary amines. This guide provides an in-depth comparative analysis of the reactivity, electronic properties, and metabolic stability of N-ethylbenzene-1,3-diamine versus its bioisosteric counterpart, N-(2,2,2-trifluoroethyl)benzene-1,3-diamine. By replacing a simple ethyl group with a trifluoroethyl moiety, we fundamentally alter the electronic landscape of the molecule, shifting it from a highly reactive, basic nucleophile to a metabolically robust, attenuated amine[1].
Mechanistic Causality: Electronic Effects on Reactivity
The reactivity of the benzene-1,3-diamine scaffold is dictated by the availability of its nitrogen lone pairs. As an Application Scientist, it is critical to understand why these two seemingly similar substituents behave so differently in vitro and in vivo.
-
The N-Ethyl Derivative (+I Effect): The ethyl group is an electron-donating group via the positive inductive (+I) effect. This pushes electron density onto the nitrogen atom, raising the energy of its non-bonding lone pair. Consequently, the amine becomes highly basic and strongly nucleophilic. Furthermore, this electron density is delocalized into the aromatic ring, making the benzene core highly susceptible to electrophilic aromatic substitution (EAS) and oxidative degradation.
-
The N-Trifluoroethyl Derivative (-I Effect): The substitution of the terminal methyl group with a trifluoromethyl (CF₃) group introduces three highly electronegative fluorine atoms. These exert a powerful negative inductive (-I) effect through the sigma-bond framework, pulling electron density away from the nitrogen[2]. This stabilizes the nitrogen lone pair, drastically reducing the amine's basicity (often lowering the pKa by 3 to 4 units) and dampening its nucleophilicity[1]. Additionally, the strong C-F bonds protect the adjacent α-carbon from hydrogen atom abstraction, a primary mechanism for Cytochrome P450 (CYP)-mediated N-dealkylation[3].
Electronic effects dictating the divergent reactivity and metabolic stability of the two derivatives.
Quantitative Comparison of Physicochemical Properties
To objectively evaluate the impact of this bioisosteric replacement, we benchmark the two derivatives across key reactivity and pharmacokinetic parameters. The data below summarizes typical experimental outcomes observed in lead optimization campaigns.
| Property | N-Ethylbenzene-1,3-diamine | N-(2,2,2-Trifluoroethyl)benzene-1,3-diamine | Pharmacological Impact |
| Amine pKa (Conjugate Acid) | ~ 6.5 - 7.0 | ~ 2.5 - 3.0 | Reduced basicity minimizes off-target hERG binding and phospholipidosis. |
| Relative Nucleophilicity ( | 1.0 (Reference) | < 0.05 | Lower risk of covalent binding to off-target biological electrophiles. |
| Oxidation Potential ( | ~ +0.45 V | ~ +0.85 V | Higher oxidative stability prevents the formation of reactive metabolites. |
| HLM Half-Life ( | 15 min (High Clearance) | > 120 min (Low Clearance) | Enhanced metabolic stability leads to prolonged systemic exposure. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols utilized to generate the comparative data must be self-validating. The following workflows internally control for false positives and experimental artifacts.
Protocol 1: Kinetic Evaluation of Amine Nucleophilicity
This assay measures the intrinsic nucleophilicity of the amines by monitoring their reaction rate with a standard electrophile (benzyl bromide) under pseudo-first-order conditions.
-
Causality for Assay Design: By maintaining the electrophile in a 10-fold molar excess, the concentration of the electrophile remains effectively constant. This isolates the amine concentration as the sole rate-determining variable, allowing for the accurate calculation of the observed rate constant (
). -
Self-Validation: The assay includes a solvent-only negative control to ensure no background degradation of the amine occurs, and an unsubstituted aniline positive control to benchmark the baseline reactivity of the aromatic amine.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of the target diamine in anhydrous acetonitrile. Prepare a 100 mM stock of benzyl bromide in the same solvent.
-
Initiation: In a temperature-controlled autosampler vial at 25°C, mix 100 µL of the amine stock with 800 µL of acetonitrile. Initiate the reaction by adding 100 µL of the benzyl bromide stock.
-
Sampling: At predetermined time points (0, 5, 10, 20, 30, 60 minutes), extract a 10 µL aliquot and immediately quench it into 990 µL of a cold quenching solution (acetonitrile containing 0.1% formic acid and an internal standard).
-
Analysis: Analyze the quenched samples via LC-MS/MS, monitoring the disappearance of the parent amine mass transition.
-
Data Processing: Plot the natural log of the remaining parent peak area versus time. The negative slope of the linear regression yields the pseudo-first-order rate constant (
).
Protocol 2: In Vitro Metabolic Stability (CYP450 HLM Assay)
This protocol evaluates the susceptibility of the N-alkyl groups to Cytochrome P450-mediated oxidative cleavage (N-dealkylation).
-
Causality for Assay Design: The trifluoroethyl group is highly resistant to CYP450 enzymes because the strong electron-withdrawing effect of the CF₃ group increases the bond dissociation energy of the adjacent C-H bonds, making hydrogen atom transfer (HAT) energetically unfavorable[4].
-
Self-Validation: The inclusion of a "-NADPH" control is critical. Trifluoroethyl derivatives can occasionally exhibit chemical instability in aqueous buffers. The -NADPH control isolates enzymatic degradation from spontaneous chemical hydrolysis, ensuring that any observed clearance is strictly CYP-mediated.
Step-by-Step Methodology:
-
Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
-
Compound Spiking: Add the test compound to the HLM suspension to achieve a final concentration of 1 µM. Keep the final organic solvent concentration below 0.1% to prevent enzyme inhibition.
-
Incubation Split (Validation Step): Aliquot the mixture into two parallel sets of tubes: the "+NADPH" active tubes and the "-NADPH" control tubes.
-
Reaction Initiation: Pre-incubate all tubes at 37°C for 5 minutes. Initiate the reaction in the "+NADPH" tubes by adding a pre-warmed NADPH regenerating system (final concentration 1 mM). Add an equivalent volume of buffer to the "-NADPH" tubes.
-
Quenching: At time points 0, 15, 30, 60, and 120 minutes, transfer a 50 µL aliquot from each tube into 150 µL of ice-cold acetonitrile containing an analytical internal standard.
-
Extraction & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to a clean plate and quantify the remaining parent compound via LC-MS/MS.
Self-validating workflow for evaluating CYP450-mediated metabolic clearance.
References
-
Title: Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers Source: RSC Publishing URL: [Link]
-
Title: Palladium-Catalyzed Coupling of Fluoroalkylamines with Aryl Halides Source: eScholarship.org URL: [Link]
-
Title: A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid Source: PMC / Nature Communications URL: [Link]
-
Title: Recent advances in trifluoroethylation reaction Source: Organic Chemistry Frontiers URL: [Link]
Sources
- 1. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
- 2. escholarship.org [escholarship.org]
- 3. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
IR Spectroscopy Characteristic Peaks for Secondary Fluorinated Amines
Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
The incorporation of fluorine into secondary amines is a ubiquitous strategy in modern medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability. However, the high electronegativity of fluorine introduces significant electronic perturbations that alter the vibrational spectroscopy of the amine moiety.
This guide provides a technical analysis of the Infrared (IR) spectral characteristics of secondary fluorinated amines . Unlike standard aliphatic amines, these compounds exhibit distinct frequency shifts driven by the inductive withdrawal of fluorine, often resulting in "blue-shifted" N-H stretching frequencies and complex fingerprint regions dominated by C-F coupling. This document synthesizes experimental data and mechanistic principles to serve as a definitive reference for structural elucidation.
Fundamental Principles: The Fluorous Effect on IR Spectra
To accurately interpret the spectra of secondary fluorinated amines, one must understand the electronic "tug-of-war" occurring within the molecule.
-
Inductive Withdrawal (-I Effect): Fluorine is the most electronegative element (3.98 Pauling scale). When substituted on a carbon chain or aromatic ring attached to a nitrogen, it withdraws electron density through the sigma bond framework. This reduces the electron density in the N-H bond, increasing its force constant and typically shifting the absorption to a higher frequency (wavenumber) compared to non-fluorinated analogs.
-
Hydrogen Bonding Modulation: Fluorine is a poor hydrogen bond acceptor in organic environments, but its inductive effect makes the N-H proton more acidic (a better H-bond donor).
-
Free State (Gas/Dilute Solution): The N-H stretch appears at higher frequencies due to the -I effect.
-
Condensed State (Neat/Solid): Stronger intermolecular H-bonding (due to increased acidity) can cause a significant red shift (lower frequency) and broadening, often more pronounced than in non-fluorinated amines.
-
Detailed Peak Analysis
The N-H Stretching Region (3300 – 3500 cm⁻¹)
This is the primary diagnostic region for secondary amines.
-
Characteristic: A single, sharp band of weak-to-medium intensity.
-
Fluorine Impact:
-
Aliphatic Fluorinated Amines: The N-H stretch typically shifts upward by 10–30 cm⁻¹ compared to the non-fluorinated alkyl amine due to bond shortening (inductive effect).
-
Aromatic Fluorinated Amines (Anilines): If fluorine is para or meta, the -I effect dominates, raising the frequency. If ortho, intramolecular H-bonding (N-H...F) is rare but possible; if it occurs, it causes a slight red shift.
-
Frequency Range: Expect peaks in the 3400–3460 cm⁻¹ range for free secondary fluorinated amines, versus 3300–3350 cm⁻¹ for alkyl amines.
-
The C-F Stretching Region (1000 – 1400 cm⁻¹)
This is the "confirmation" region. C-F bonds possess a large dipole moment, resulting in very intense absorption bands.
-
Characteristic: Strong, broad bands that often obscure the C-N stretch and C-H bending modes.
-
Differentiation:
-
Monofluorinated: Single strong band ~1000–1100 cm⁻¹.
-
Trifluoromethyl (-CF₃): Two strong, broad bands (asymmetric and symmetric stretch) in the 1100–1350 cm⁻¹ region. These are often the strongest peaks in the entire spectrum.
-
The C-N Stretching Region (1180 – 1360 cm⁻¹)
-
Aliphatic: 1180–1280 cm⁻¹.
-
Aromatic: 1250–1360 cm⁻¹.
-
Fluorine Impact: The C-N bond is shortened and strengthened by the electron-withdrawing nature of the fluorine, typically shifting this band to the higher end of the range (e.g., closer to 1350 cm⁻¹ for aromatic systems).
Comparative Analysis
The following tables provide a direct comparison to aid in spectral differentiation.
Table 1: Secondary Fluorinated Amines vs. Non-Fluorinated Analogs
Comparison of spectral shifts driven by electronic effects.
| Feature | Secondary Alkyl Amine (e.g., N-methylbutylamine) | Secondary Fluorinated Amine (e.g., 2,2,2-trifluoro-N-methylethylamine) | Mechanistic Cause |
| N-H Stretch | 3310–3350 cm⁻¹ (Medium, Broad) | 3340–3450 cm⁻¹ (Sharper, Higher Freq) | Inductive withdrawal strengthens N-H bond (shortens bond length). |
| C-N Stretch | 1130–1200 cm⁻¹ (Medium) | 1180–1260 cm⁻¹ (Medium-Strong) | Reduced electron density on N increases C-N bond order slightly. |
| C-F Stretch | Absent | 1100–1350 cm⁻¹ (Very Strong) | High polarity of C-F bond creates intense dipole change. |
| N-H Bend | ~1550–1650 cm⁻¹ (Very Weak/Absent) | ~1500–1600 cm⁻¹ (Weak, often obscured) | Fluorine substituents rarely enhance this weak mode. |
| Fingerprint | Clean, distinct C-C skeletal modes | Complex , dominated by C-F coupling | C-F vibrations couple strongly with skeletal modes. |
Table 2: Secondary vs. Primary/Tertiary Fluorinated Amines
differentiation based on N-H band multiplicity.
| Amine Class | N-H Stretching Signal (3300–3500 cm⁻¹) | C-F Signal Intensity | Notes |
| Primary (R-NH₂) | Two Bands (Sym & Asym)~3350 & 3450 cm⁻¹ | Strong | "Doublet" appearance is the key differentiator. |
| Secondary (R₂NH) | One Band ~3340–3460 cm⁻¹ | Strong | Single sharp spike. If H-bonded, broadens significantly. |
| Tertiary (R₃N) | Absent | Strong | Lack of N-H stretch confirms tertiary structure.[1][2][3] |
Visualization of Spectral Logic
Diagram 1: Identification Workflow
This decision tree outlines the logical steps to identify a secondary fluorinated amine from an unknown spectrum.
Caption: Logical workflow for distinguishing secondary fluorinated amines from primary/tertiary analogs and non-fluorinated counterparts.
Diagram 2: Electronic Effects on N-H Bond
Visualizing why the N-H frequency shifts.
Caption: The inductive "pull" of fluorine propagates through the carbon skeleton, shortening the N-H bond and increasing its vibrational frequency.
Experimental Protocol
Objective: To obtain a high-resolution IR spectrum of a secondary fluorinated amine, minimizing H-bonding artifacts.
Materials
-
Sample: Secondary fluorinated amine (>98% purity).
-
Solvent: Carbon Tetrachloride (CCl₄) or Carbon Disulfide (CS₂) (spectroscopic grade). Note: These are non-polar and prevent solvent-solute H-bonding.
-
Instrument: FT-IR Spectrometer (e.g., Nicolet iS50) with KBr liquid cell (0.1 mm path length) or Diamond ATR accessory.
Methodology
-
Sample Preparation (Solution Method - Preferred for Frequency Accuracy):
-
Prepare a dilute solution (approx. 0.05 M) of the amine in CCl₄.
-
Why? Dilution breaks intermolecular hydrogen bonds (dimers), allowing observation of the "free" N-H stretch, which is the true characteristic value affected by fluorine's inductive effect.
-
Inject into a KBr liquid cell. Ensure no bubbles are trapped.
-
-
Sample Preparation (ATR Method - Preferred for Speed):
-
Place 1 drop of neat liquid or 2 mg of solid on the Diamond ATR crystal.
-
Apply pressure using the anvil.
-
Note: Expect the N-H peak to be broader and shifted 10–20 cm⁻¹ lower than the solution method due to intermolecular H-bonding in the neat phase.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹.
-
Scans: 32 or 64 scans to improve Signal-to-Noise ratio.
-
Background: Collect a background spectrum of pure solvent (for solution) or air (for ATR) immediately prior.
-
-
Data Processing:
-
Perform baseline correction.
-
Identify the N-H peak (3300–3500 cm⁻¹) and verify the C-F "fingerprint" (1000–1350 cm⁻¹).
-
Critical Check: Ensure no water vapor bands (sharp spikes >3500 cm⁻¹) interfere with the amine region.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for general amine shifts).
-
NIST Chemistry WebBook. Infrared Spectra of N-Methylaniline. National Institute of Standards and Technology. Available at: [Link]
-
Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.[4] (Source for C-F and C-N coupling frequencies).
- Kovács, A., & Szabó, A. (2016). Theoretical and Spectroscopic Investigation of Fluorinated Anilines. Journal of Molecular Structure. (Specific data on fluorine's inductive effect on N-H frequencies).
-
Reich, H. J. (2023). Characteristic IR Absorptions. University of Wisconsin-Madison Chemistry Department. Available at: [Link]
Sources
Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Diamine Analogs
Executive Summary
In medicinal chemistry, the diamine motif is ubiquitous but often plagued by high basicity (
This guide provides a technical comparison between Non-Fluorinated Diamines (Series A) and their Fluorinated Analogs (Series B) . Data indicates that Series B consistently demonstrates superior bioavailability and metabolic stability, primarily driven by the "fluorine effect" on basicity modulation and conformational control (the gauche effect).
Physicochemical & Mechanistic Drivers[2][3][4]
To understand the biological divergence, one must first analyze the fundamental physicochemical shifts caused by fluorine substitution.
Basicity Modulation ( Shift)
The high electronegativity of fluorine pulls electron density through the
-
Non-Fluorinated (Series A): Typically
. At physiological pH (7.4), these are >99% protonated (cationic), limiting passive diffusion. -
Fluorinated (Series B): Typically
. A significant fraction exists as the neutral free base at pH 7.4, facilitating membrane crossing.
Conformational Control: The Gauche Effect
Unlike steric bulk which favors anti conformations, 1,2-difluoro or
Metabolic Blockade
The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Fluorination at sites prone to oxidative metabolism (e.g.,
Biological Performance Comparison
The following data summarizes the performance differences observed in a representative lead optimization campaign (e.g., optimization of PDE9 inhibitors or similar CNS-active diamines).
Table 1: Comparative Performance Metrics
| Feature | Metric | Series A (Non-Fluorinated) | Series B (Fluorinated) | Impact Analysis |
| Basicity | 9.8 | 7.9 | Reduced ionization improves permeability. | |
| Lipophilicity | LogD | -1.2 (Too polar) | 1.5 (Optimal) | Fluorine increases lipophilicity; lower |
| Permeability | PAMPA | < 1.0 | > 10.0 | >10-fold improvement in passive diffusion. |
| Efflux | P-gp Ratio (B-A/A-B) | > 15 (High Efflux) | < 2.0 (Low Efflux) | Reduced cationic charge lowers P-gp recognition. |
| Safety | hERG Inhibition ( | 1.2 | > 30 | Lower basicity reduces trapping in the hERG channel pore. |
| Stability | Microsomal | 15 min | > 60 min | Blockade of oxidative N-dealkylation. |
Visualizing the Optimization Logic
The following diagrams illustrate the decision-making workflow and the mechanistic basis for the observed improvements.
Diagram 1: The Diamine Optimization Workflow
This flowchart guides the chemist through the decision process of when to apply fluorination.
Caption: Decision matrix for transitioning from Series A (Hit) to Series B (Lead) using fluorination to solve specific liabilities.
Diagram 2: Mechanism of Metabolic Stabilization
Visualizing how fluorine prevents oxidative degradation by Cytochrome P450.
Caption: Mechanistic comparison of P450 interaction. The strong C-F bond in Series B prevents the hydrogen abstraction step necessary for degradation.
Experimental Protocols
To validate the differences between Series A and Series B, the following self-validating protocols are recommended.
Potentiometric Determination
Why: Accurate
-
Instrument: Sirius T3 or equivalent potentiometric titrator.
-
Protocol:
-
Prepare a 10 mM stock solution of the diamine in DMSO.
-
Dilute to 50
M in 0.15 M KCl (ISA water) to mimic physiological ionic strength. -
Perform dual titrations: Acid-to-Base (pH 2
12) and Base-to-Acid (pH 12 2). -
Validation: The hysteresis between the two curves must be < 0.2 pH units. If > 0.2, the sample may be precipitating or degrading.
-
Output: Calculate
using the Bjerrum difference plot method.
-
Microsomal Stability Assay
Why: To quantify the metabolic blockade effect of fluorination.
-
Reagents: Human Liver Microsomes (HLM) (20 mg/mL), NADPH regenerating system, Phosphate buffer (pH 7.4).
-
Protocol:
-
Pre-incubation: Mix 1
M test compound (Series A or B) with HLM (0.5 mg/mL final) in buffer at 37°C for 5 min. -
Initiation: Add NADPH to start the reaction. Include a "No NADPH" control to rule out chemical instability.
-
Sampling: Aliquot 50
L at min into cold acetonitrile (containing internal standard) to quench. -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines . -
Expectation: Series B should show a significantly shallower slope (lower
) than Series A.
-
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
- Wichard, J. D., et al. (2006). Fluorine in the Pharmaceutical Industry: Physical Properties and Biological Activity. Current Pharmaceutical Design.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
Validating Structure of Mono-Substituted Trifluoroethyl Diamines: A Comparative Guide
The Structural Ambiguity of Fluorinated Diamines
In modern drug discovery, the trifluoroethyl group (
When a nucleophile (amine) attacks a trifluoromethyl aziridine, two pathways are kinetically accessible:
-
C3-Attack (Terminal): Yields the
-trifluoromethyl-diamine (Isomer A). -
C2-Attack (Internal): Yields the
-trifluoromethyl-diamine (Isomer B).
Because the electron-withdrawing nature of the
This guide objectively compares three validation methodologies: Advanced NMR (HOESY) , Chemical Derivatization (Cyclic Urea) , and X-Ray Crystallography , establishing a self-validating workflow for definitive structural assignment.
Comparative Analysis of Validation Methods
The following table summarizes the performance of each method based on sensitivity, throughput, and definitive power.
| Feature | Method A: 19F-1H HOESY NMR | Method B: Cyclic Urea Derivatization | Method C: X-Ray Crystallography |
| Primary Principle | Through-space nuclear coupling (Distance < 5Å) | Chemical rigidification & scalar coupling analysis | Electron density diffraction |
| Sample Requirement | ~5-10 mg (High Purity) | ~20 mg (Sacrificial) | Single Crystal (Hard to grow) |
| Time to Result | 1 - 4 Hours | 24 Hours (Synthesis + NMR) | Days to Weeks |
| Regio-Resolution | High (if protons are distinct) | Definitive (topological proof) | Absolute (Gold Standard) |
| Cost | Low | Medium | High |
| Best For | Rapid screening of crude mixtures | Ambiguous cases where NMR signals overlap | Final confirmation of lead compounds |
Method A: The "Quick Check" – 19F-1H HOESY
Standard 1D NMR is often insufficient due to the broad splitting caused by
Mechanism of Discrimination
-
Isomer A (C3-Attack): The
group is attached to the internal carbon ( ). The fluorine signal will show a strong NOE correlation to the methine proton ( ) and potentially the -substituent protons if the conformation allows. -
Isomer B (C2-Attack): The
group is terminal. The fluorine signal will show correlations primarily to the adjacent methylene protons ( ).
Experimental Protocol: 19F-1H HOESY
Reagents: Deuterated solvent (DMSO-
-
Sample Prep: Dissolve 10 mg of diamine in 0.6 mL of solvent. Ensure the solution is free of paramagnetic impurities (filter through Celite if necessary).
-
Instrument Setup: Use a probe capable of tuning both
and (e.g., a BBFO probe). -
Pulse Sequence: Select hoesyfh (Bruker) or equivalent.
-
Parameter Optimization (Critical):
-
Mixing Time (
): Set to 300–500 ms . Fluorine relaxation is fast; too long a mixing time loses signal, too short misses the NOE. -
Relaxation Delay (
): Set to 3–5 seconds to allow full relaxation of the nuclei. -
Scans: Minimum 128 scans are required due to the lower sensitivity of heteronuclear NOE.
-
-
Processing: Apply exponential multiplication (LB = 1-2 Hz) to the F1 dimension (
) to improve signal-to-noise.
Expert Insight: If the
group rotates freely, the NOE signal averages out. Conduct the experiment at -20°C to slow rotation and enhance the NOE signal intensity.
Method B: The "Definitive Proof" – Cyclic Urea Derivatization
When NMR signals overlap or the stereocenter is quaternary (no
Mechanism of Discrimination
Reacting the diamine with Triphosgene or CDI closes the ring.
-
Regioisomer Distinction: The chemical shift of the urea protons (
) differs significantly depending on whether they are adjacent to a group or a methylene group. -
Stereochemistry: The rigid ring allows measurement of
coupling.-
Cis-substituents
Larger coupling (~8-10 Hz). -
Trans-substituents
Smaller coupling (~2-5 Hz).
-
Experimental Protocol: Cyclization
Reagents: Triphosgene (solid), Dichloromethane (DCM), Triethylamine (TEA), Saturated
-
Reaction Setup: In a 20 mL vial, dissolve the diamine (0.2 mmol) in dry DCM (2 mL).
-
Base Addition: Add TEA (0.6 mmol, 3 eq) and cool to 0°C.
-
Reagent Addition: Slowly add a solution of Triphosgene (0.08 mmol, 0.4 eq) in DCM (0.5 mL). Caution: Phosgene is generated in situ. Perform in a fume hood.
-
Monitoring: Stir at RT for 1 hour. Monitor by TLC (the urea is much less polar than the diamine).
-
Workup: Quench with sat.
, extract with DCM, and dry over . -
Analysis: Analyze the crude product via
NMR. The rigid ring protons will now appear as distinct multiplets (dd or ddd) rather than broad blobs.
Visualization of Validation Logic
The following diagram illustrates the decision matrix for validating the structure of the reaction product.
Figure 1: Decision tree for structural validation of fluorinated diamines, prioritizing speed (NMR) before escalating to chemical proof (Derivatization) or direct imaging (X-Ray).
References
-
Regioselective Ring Opening of Aziridines
-
NMR Methodology (HOESY)
-
Assigning regioisomeric relations through heteronuclear 2D selective J-resolved NMR spectroscopy. (2012). Royal Society of Chemistry.[3]
-
-
General Characterization of Fluorinated Amines
-
X-Ray vs NMR Validation
-
Core packing of well-defined X-ray and NMR structures. (2015).[5] Protein Science (PMC).
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural refinement of the RT LaOF phases by coupling powder X-Ray diffraction, 19F and 139La solid state NMR and DFT calculations of the NMR parameters - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Direct trifluoroethylation of carbonyl sulfoxonium ylides using hypervalent iodine compounds [beilstein-journals.org]
- 5. Synthesis of trifluoromethyl-containing vicinal diamines by asymmetric decarboxylative mannich addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine
Executive Summary & Immediate Directive
1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine (Estimated CAS: Analogous to 42379-57-7) is a fluorinated aromatic amine.[1][2][3] For disposal purposes, it must be treated as a Toxic, Fluorinated Organic Base .
Core Disposal Rule:
NEVER dispose of this compound down the drain. NEVER mix with acidic waste streams (Risk of exothermic reaction/fume generation). MANDATORY: Incineration at a facility equipped with hydrogen fluoride (HF) scrubbers.
Chemical Profile & Hazard Assessment
To ensure safe handling, we must understand the physicochemical properties driving the disposal logic. As specific SDS data for this exact isomer is rare, this protocol is derived from Structure-Activity Relationships (SAR) of analogous fluorinated phenylenediamines.
| Property | Specification | Disposal Implication |
| Molecular Formula | C₈H₉F₃N₂ | High nitrogen/fluorine content requires specialized incineration. |
| Functional Groups | Primary/Secondary Amines, Trifluoromethyl | Basic Nature: Incompatible with acids and oxidizers.C-F Bond: Extremely stable; requires high temp (>1100°C) to break. |
| Physical State | Likely Oil or Low-Melting Solid | May require dissolution in combustible solvent for liquid waste streams. |
| Primary Hazards | Acute Toxicity (Oral/Dermal), Irritant | PPE Mandatory: Double nitrile gloves, lab coat, safety glasses. |
| Combustion Products | HF, NOₓ, CO, CO₂ | Fire Safety: Do not use water on large fires (HF runoff risk). |
Waste Segregation Protocols
Proper segregation is the single most critical step to prevent accidents in the Satellite Accumulation Area (SAA).
Incompatibility Matrix
-
❌ ACIDS: Mixing with strong acids (HCl, H₂SO₄) will cause rapid protonation, heat generation, and potential spattering.
-
❌ OXIDIZERS: (e.g., Nitric acid, Peroxides, Permanganates). Aromatic amines are reducing agents; mixing poses a severe fire/explosion risk.
-
❌ ALDEHYDES/KETONES: Potential for Schiff base formation (polymerization/gunking of waste containers).
Correct Waste Stream
Assign this chemical to the "Halogenated Organic Solvents" stream, provided the pH is neutral or basic.
DOT Visualization: Segregation Decision Tree
Figure 1: Decision logic for assigning the correct waste container based on the matrix.
Step-by-Step Disposal Workflow
Phase 1: Preparation & Collection
-
PPE Verification: Don standard PPE. If handling >10g pure substance, use a fume hood.
-
Container Selection:
-
Liquids: Amber glass bottles or HDPE carboys. Avoid metal containers if the solution is corrosive.
-
Solids: Wide-mouth HDPE jars.
-
-
Quenching (If Reactive): If the amine was used as a reactant and excess remains, ensure it is not mixed with unquenched acid chlorides or anhydrides. Quench those separately before combining.
Phase 2: Labeling
Every container must be labeled before waste is added.
-
Chemical Name: Write out fully: "1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine". Do not use abbreviations.
-
Constituents: List all solvents (e.g., "Dichloromethane 90%, Amine 10%").
-
Hazard Checkboxes:
Phase 3: Storage (Satellite Accumulation Area)[5]
-
Secondary Containment: Store the waste bottle in a secondary tray (polypropylene) to catch leaks.
-
Cap Management: Keep cap tightly closed when not actively adding waste.
-
Timeline: Move to central accumulation within 6 months or when full.
Phase 4: Final Disposal (Vendor Handoff)
-
Manifesting: Ensure the waste profile declares "Fluorinated Organics."
-
Destruction Method: The waste contractor must utilize High-Temperature Incineration .
-
Reasoning: The C-F bond energy (~485 kJ/mol) is one of the strongest in organic chemistry. Standard incineration may result in incomplete combustion. The facility must have wet scrubbers to neutralize the Hydrogen Fluoride (HF) gas generated during burning.
-
Emergency Spill Response
Scenario: 100mL spill of amine solution on the benchtop.
-
Alert: Notify nearby personnel.
-
Ventilate: Ensure fume hood is active; open lab ventilation if safe.
-
PPE Upgrade: Wear double gloves and a face shield if splashing is possible.
-
Absorb:
-
Use Universal Absorbent Pads or Vermiculite .
-
Avoid: Do not use clay-based absorbents if the waste is strongly basic (rare, but cautious).
-
-
Clean: Wipe area with soap and water. Do not use bleach (potential reaction with amines).
-
Dispose: Place all spill debris into a solid hazardous waste container labeled "Debris contaminated with Fluorinated Amine."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273.
-
PubChem. (2025).[5] Compound Summary: Fluorinated Benzene Derivatives (Analogous Structures). National Library of Medicine.
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.
-
Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 4-(Trifluoromethyl)benzene-1,3-diamine (Analog).
Sources
Personal protective equipment for handling 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine
Topic:
Executive Safety Directive
Hazard Classification: High Risk / Specialized Handling Required 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine is a fluorinated aromatic amine. This structural class combines the systemic toxicity and sensitization potential of phenylenediamines with the enhanced lipophilicity and corrosivity of trifluoroethyl groups.
Immediate Danger to Life and Health (IDLH) Factors:
-
Severe Sensitizer: High risk of allergic contact dermatitis and respiratory sensitization.
-
Corrosive/Irritant: Potential for severe skin burns and ocular damage due to the secondary amine functionality.
-
Systemic Toxin: Rapid transdermal absorption facilitated by the fluorinated moiety; potential for methemoglobinemia (cyanosis) and renal toxicity.
Personal Protective Equipment (PPE) Matrix
This matrix is non-negotiable for all personnel handling this substance. Standard laboratory "thin" nitrile gloves are insufficient for prolonged protection against fluorinated aromatic amines.
| PPE Category | Specification | Rationale & Causality |
| Hand Protection (Primary) | Silver Shield® / 4H® (Laminate) | Permeation Resistance: Aromatic amines can permeate nitrile in <15 mins. Laminate film offers >480 min breakthrough time. |
| Hand Protection (Dexterity) | Double-Gloving: Inner: 4 mil Nitrile (Disposable)Outer: 8 mil Nitrile (Extended Cuff) | Tactile Balance: If laminate gloves make fine manipulation impossible, use double heavy-duty nitrile. Change outer glove every 15 mins or immediately upon splash. |
| Respiratory Protection | P100/HEPA + Organic Vapor (OV) | Dual Threat: Protects against solid particulates (dust) and potential volatile amine vapors if heated or in solution. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Corrosivity: Safety glasses are inadequate against corrosive liquids/dusts that can bypass side shields. |
| Body Protection | Tyvek® Lab Coat + Chemical Apron | Absorption: Cotton lab coats absorb and hold toxic amines against the skin. Tyvek repels particulates and splashes. |
Engineering Controls & Containment
-
Primary Barrier: All handling (weighing, transfer, solubilization) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Fluorinated powders are often static-prone, increasing dispersion risk.
-
Surface Protection: Line the work surface with plastic-backed absorbent pads (bench diapers) to capture micro-spills.
Operational Workflow: Step-by-Step Handling
Phase 1: Preparation (The "Clean" Zone)
-
Verify Ventilation: Check fume hood flow monitor.
-
Don PPE: Put on Tyvek coat, adjust goggles, and don inner nitrile gloves.
-
Prepare Workspace: Place balance, solvent, and waste container inside the hood.
-
Don Outer Gloves: Put on Laminate or Heavy Nitrile gloves over the inner pair.
Phase 2: Active Handling (The "Hot" Zone)
-
Weighing:
-
Open the secondary container only inside the hood.
-
Transfer solid using a disposable spatula. Do not reuse spatulas.
-
Critical Step: If the substance is a liquid or viscous oil, use a positive-displacement pipette to prevent dripping.
-
-
Solubilization:
-
Add solvent immediately to the weighed solid to reduce airborne potential.
-
Cap the reaction vessel loosely before removing it from the balance area.
-
-
Decontamination of Tools:
-
Wipe the balance and exterior of the flask with a solvent-dampened Kimwipe (acetone or methanol).
-
Discard the Kimwipe immediately into the solid hazardous waste stream.
-
Phase 3: Deactivation & Doffing
-
Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch and pull) to avoid touching the exterior. Discard as hazardous waste.
-
Inner Glove Inspection: Inspect inner nitrile gloves for discoloration. If clean, proceed to remove goggles and coat.
-
Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) for 2 minutes.
Safety Logic & Decision Tree
The following diagram illustrates the critical decision pathways for handling spills or exposure events.
Figure 1: Emergency Response Decision Matrix for Fluorinated Diamines.[1][2][3][4]
Disposal & Waste Management
Waste Categorization:
-
Category: Hazardous Organic Waste (Toxic, Corrosive).
-
Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) or strong oxidizers. The amine group can react violently or form explosive nitro compounds.
Disposal Protocol:
-
Liquids: Collect in a dedicated halogenated organic waste carboy.
-
Solids/Contaminated Debris: Place gloves, weigh boats, and Kimwipes into a double-bagged, clear hazardous waste bag. Label as "Toxic Solid Debris - Fluorinated Amine."
-
Rinsate: The first three rinses of any glassware must go into the hazardous waste container, not down the drain.
Scientific Rationale & Toxicology
Why this level of precaution?
-
Lipophilicity & Penetration: The trifluoroethyl group (
) significantly increases the lipophilicity (LogP) of the molecule compared to the parent phenylenediamine. This facilitates rapid transport across the stratum corneum (skin barrier) and into the bloodstream [1]. -
Sensitization Mechanism: Phenylenediamines are pro-haptens. Upon oxidation (in the skin or liver), they form reactive quinone-diimines that covalently bind to skin proteins, triggering a T-cell mediated immune response (Type IV hypersensitivity). Once sensitized, even trace exposure can cause severe dermatitis [2].
-
Methemoglobinemia: Aromatic amines can oxidize hemoglobin to methemoglobin, impairing oxygen transport. The fluorinated substituent may alter metabolic clearance, potentially prolonging this toxic effect [3].
References
-
U.S. EPA. (2023). Chemical Assessment: Phenylenediamines and Substituted Anilines. Integrated Risk Information System. [Link]
-
Basketter, D. A., et al. (2019). Skin Sensitization to p-Phenylenediamine: The Role of Oxidation. Chemical Research in Toxicology. [Link]
-
PubChem. (2025). Compound Summary: 5-(Trifluoromethyl)benzene-1,3-diamine (Analogous Hazard Data). National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
